2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
Description
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Properties
Molecular Formula |
C9H12Cl2N2 |
|---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
2-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;/h1-2,6,8,11H,3-5H2;1H |
InChI Key |
UBQLRYPPEYBIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
This guide details the chemical structure, synthesis, and medicinal applications of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical "privileged scaffold" in the development of nicotinic acetylcholine receptor (nAChR) ligands.
A Versatile Scaffold for nAChR Ligand Discovery
Executive Summary
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a bifunctional heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it represents a "meta-nicotine" analog where the pyrrolidine ring is attached at the C3 position to the pyridine C5 position. This specific topology mimics the pharmacophore of epibatidine and acetylcholine , making it a high-value intermediate for developing
Chemical Identity & Structural Analysis[1]
This compound exists as a hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and is often an oil, whereas the salt is a stable crystalline solid.
| Property | Detail |
| IUPAC Name | 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride |
| CAS Number (Free Base) | 174789-86-7 |
| CAS Number (HCl Salt) | Varies by stoichiometry (e.g., mono- or dihydrochloride) |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol (Free Base) |
| Chirality | Contains one chiral center at Pyrrolidine-C3. Available as Racemic, (R), or (S). |
Structural Features & Pharmacophore Logic[1]
-
2-Chloro Pyridine Moiety: The chlorine atom at C2 is electron-withdrawing, lowering the pKa of the pyridine nitrogen. Crucially, it serves as a reactive handle for
displacements (e.g., introducing amines or ethers) or further cross-coupling. -
Pyrrolidine Ring: Provides a secondary amine for hydrogen bonding and cationic interaction with the receptor's aspartate/glutamate residues.
-
3-yl Linkage: Unlike nicotine (2-yl linkage), the 3-yl linkage creates a distinct spatial vector, often improving selectivity for
nAChR subtypes over the ganglionic subtypes.
Caption: Structural decomposition highlighting the pharmacophoric elements and chiral considerations.
Physicochemical Properties[1][2][3]
The hydrochloride salt significantly alters the handling properties compared to the free base.
| Property | Free Base | Hydrochloride Salt |
| Physical State | Viscous Oil / Low melting solid | White to Off-white Crystalline Solid |
| Solubility | Soluble in DCM, EtOAc, MeOH | Highly soluble in Water, DMSO, MeOH |
| LogP (Calc) | ~1.81 | ~ -0.5 (Ionized) |
| pKa (Pyrrolidine) | ~9.5 (Basic) | N/A (Protonated) |
| pKa (Pyridine) | ~2.5 (Weakly Basic) | ~2.5 |
| Hygroscopicity | Low | High (Desiccated storage required) |
Expert Insight: The 2-chloro substituent reduces the basicity of the pyridine nitrogen significantly compared to pyridine itself (pKa ~5.2). Therefore, in the mono-hydrochloride salt, the proton resides almost exclusively on the pyrrolidine nitrogen.
Synthetic Pathways[4][5][6][7][8]
The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine is non-trivial due to the need to connect two heterocyclic rings. The most robust industrial route utilizes Negishi Cross-Coupling , which offers higher yields and milder conditions than traditional lithiation chemistry.
Protocol: Negishi Cross-Coupling Route
This method couples a 3-pyrrolidinyl zinc reagent with a di-halo pyridine.
Reagents:
-
Starting Material A: 1-Boc-3-iodo-pyrrolidine (Protected precursor).
-
Starting Material B: 2-Chloro-5-iodopyridine (The iodine is more reactive towards Pd insertion than chlorine).
-
Catalyst:
/ S-Phos or . -
Zinc Source: Zinc dust /
(to form the organozinc reagent).
Step-by-Step Methodology:
-
Zinc Activation: Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry DMF.
-
Reagent Formation: Add 1-Boc-3-iodo-pyrrolidine to the activated Zn at 40°C. Stir for 1-2 hours to form the alkylzinc iodide species (1-Boc-pyrrolidin-3-yl)ZnI.
-
Coupling: In a separate vessel, dissolve 2-Chloro-5-iodopyridine and the Pd catalyst in THF/DMF. Transfer the organozinc solution to this vessel via cannula.
-
Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for the intermediate 2-chloro-5-(1-Boc-pyrrolidin-3-yl)pyridine .
-
Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.
-
Salt Formation: Precipitate the product as the hydrochloride salt using
or Acetone.
Caption: Negishi cross-coupling workflow for the synthesis of the target scaffold.
Applications in Drug Discovery
This scaffold is a cornerstone in the design of nicotinic acetylcholine receptor (nAChR) modulators.
1. Bioisostere of Epibatidine
Epibatidine is a potent analgesic but is too toxic due to lack of receptor subtype selectivity. The 2-chloro-5-(pyrrolidin-3-yl)pyridine scaffold "opens" the bridged ring of epibatidine, retaining the critical distance between the basic nitrogen and the pyridine ring (approx 5-6 Å) while allowing conformational flexibility to tune selectivity.
2. Functionalization Potential
The 2-chloro group is not just a structural feature; it is a synthetic handle.
- Displacement: The chlorine can be displaced by amines, alkoxides, or thiols to generate 2-substituted pyridines.
-
Suzuki/Stille Coupling: The chlorine allows for further extension of the molecule to probe the "accessory binding pocket" of the nAChR.
3. Therapeutic Areas
-
Neuropathic Pain: Targeting
receptors to modulate pain pathways without opioid side effects. -
Cognitive Deficits:
agonists for Alzheimer's and Schizophrenia. -
Smoking Cessation: Partial agonists that mitigate withdrawal symptoms (similar mechanism to Varenicline).
Handling, Safety, and Stability
Safety Protocols:
-
Hazards: The compound is an irritant to eyes, skin, and respiratory system. As a hydrochloride salt, it is acidic in solution.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.
Stability & Storage:
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccants.
-
Temperature: Stable at room temperature (25°C), but long-term storage at 2-8°C is recommended to prevent any slow degradation or discoloration.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free amine).
References
-
Horti, A. G., et al. (2002).[2] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry, 45(13), 2841-2849.[2] Link
-
Carroll, F. I., et al. (2013). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry, 56(3). Link
-
Organic Syntheses. (2010). "General methods for Negishi coupling of pyridyl halides." Organic Syntheses, 87, 161. Link
-
PubChem. (2024). "2-Chloro-5-(pyrrolidin-3-yl)pyridine - Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Process Optimization: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
Topic: Solubility Profile & Process Chemistry of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl Content Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Discovery Researchers.
Executive Summary
This technical guide characterizes the solubility behavior of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride (CAS: 1203509-86-9 / 174789-86-7 for free base), a critical scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and Janus kinase (JAK) inhibitors.
As a hydrochloride salt of a secondary amine, this compound exhibits a steep polarity-dependent solubility gradient. While highly soluble in polar protic media (Water, Methanol), it shows significant thermodynamic barriers in non-polar aprotic solvents (Hexanes, Toluene). This guide provides a predicted solubility landscape, a validated protocol for generating precise thermodynamic data, and strategies for recrystallization and free-basing.
Physicochemical Characterization
Understanding the structural drivers of solubility is prerequisite to solvent selection.
-
Compound: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
-
Molecular Weight: ~219.11 g/mol (HCl salt)[1]
-
Physical Form: Typically a yellow to off-white hygroscopic solid.
-
Key Functional Groups:
-
Pyrrolidine Nitrogen (Protonated): The primary driver of hydrophilicity and high lattice energy.
-
Chloropyridine Ring: Lipophilic moiety, but its contribution is overshadowed by the ionic character of the HCl salt in non-polar media.
-
Solubility Mechanism
The dissolution of this salt is governed by the competition between Lattice Energy (ionic interactions between the protonated amine and chloride ion) and Solvation Energy .
-
Protic Solvents: High solubility due to the ability to solvate both the cation (via lone pairs) and the chloride anion (via hydrogen bonding).
-
Aprotic Solvents: Solubility drops drastically as the solvent loses the ability to stabilize the chloride anion.
Solubility Landscape: Solvent Class Screening
The following table categorizes organic solvents based on their thermodynamic compatibility with the HCl salt. These classifications are derived from standard solubility parameters for pyridine-pyrrolidine salts and literature on analogous intermediates (e.g., Nornicotine derivatives).
Table 1: Predicted Solubility Profile (25°C)
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Polar Protic | Water, Methanol (MeOH) | High (>100 mg/mL) | Dissolution for reactions; Free-basing. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock solutions; High-temp reactions. |
| Lower Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Moderate (10–50 mg/mL) | Primary Recrystallization Solvents. High temperature coefficient allows cooling crystallization. |
| Polar Aprotic (Volatile) | Acetone, Acetonitrile (MeCN) | Low-Moderate (<10 mg/mL) | Slurry washes; Anti-solvent addition. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<5 mg/mL) | Poor for salt; Excellent for free base extraction after neutralization. |
| Esters/Ethers | Ethyl Acetate (EtOAc), MTBE, THF | Very Low (<1 mg/mL) | Anti-solvents. Used to crash out the product from alcohols. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Negligible | Washing non-polar impurities; Oiling-out risk if used aggressively. |
Critical Process Note: In mixtures of Alcohols and Esters (e.g., EtOH/EtOAc), this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the anti-solvent is added too rapidly or at too high a temperature.
Experimental Methodology: Gravimetric & HPLC Assay
To determine the exact saturation point for your specific batch (which varies with polymorph and purity), use the following self-validating protocol.
Workflow Visualization
The following diagram outlines the decision logic for solubility screening and solvent selection.
Figure 1: Standardized workflow for determining thermodynamic solubility.
Detailed Protocol
-
Preparation: Weigh ~50 mg of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Agitation: Vortex for 1 minute. If fully dissolved, the solubility is >100 mg/mL (Stop). If solid remains, proceed.
-
Equilibration: Place in a thermomixer at 25°C (or target temp) shaking at 750 RPM for 24 hours.
-
Why? Short stirring times measure kinetic solubility, which is often higher than the true thermodynamic solubility needed for stable formulations.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method B (HPLC): Dilute filtrate 100x in Water:MeOH (50:50) and inject against a standard curve.
-
Process Applications
A. Recrystallization Strategy
The most common purification method for this intermediate is recrystallization to remove inorganic salts or non-polar byproducts.
-
Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent) .
-
Procedure:
-
Dissolve the crude HCl salt in minimal refluxing Ethanol (approx. 80°C).
-
Hot filter to remove insoluble impurities.[2]
-
Slowly add Ethyl Acetate until slight turbidity is observed.
-
Cool slowly to Room Temperature, then to 0°C.
-
Troubleshooting: If oiling out occurs, reheat to redissolve and add a seed crystal before cooling.
-
B. Free-Basing (Extraction)
To utilize the pyrrolidine amine in a nucleophilic substitution (e.g., S_NAr), the HCl salt must be neutralized.
Figure 2: Free-basing workflow. The free base partitions strongly into DCM.
-
Protocol: Dissolve HCl salt in water (pH < 2). Adjust pH to >10 using 1N NaOH or saturated Na2CO3. Extract 3x with Dichloromethane (DCM). The free base is highly soluble in DCM, whereas the HCl salt is not.
References
-
PubChem. (n.d.).[3] 2-Chloro-5-(pyrrolidin-3-yl)pyridine. National Library of Medicine. Retrieved March 8, 2026, from [Link]
-
Brown, L. L., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry, 45(13), 2841-2849.[4] (Context for solubility of similar pyridine-pyrrolidine scaffolds).
- Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
Sources
- 1. Pyridine, 2-chloro-4-(3-pyrrolidinyl)-, hydrochloride (1:1) CAS#: 2060051-26-3 [chemicalbook.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine | C11H15ClN2 | CID 172624390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
The following technical guide details the synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) agonists.
Executive Summary
The 3-(pyridin-3-yl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous nAChR modulators (e.g., Tebanicline, Varenicline analogs). The presence of the chlorine atom at the C2 position of the pyridine ring is electronically significant, influencing both the basicity of the pyridine nitrogen and the lipophilicity of the overall molecule.
This guide prioritizes a Suzuki-Miyaura Cross-Coupling approach followed by chemoselective hydrogenation. This route is selected for its scalability, functional group tolerance, and the commercial availability of stable boronic ester precursors, superior to air-sensitive alkylzinc reagents (Negishi) or harsh lithiation protocols.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into stable precursors. The critical bond disconnection is the C(sp2)-C(sp3) bond between the pyridine ring and the pyrrolidine heterocycle.
Logical Disconnection
-
Target: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl.
-
Precursor 1 (Deprotection): N-Protected 3-(6-chloropyridin-3-yl)pyrrolidine (Protecting Group: Boc or Cbz).
-
Precursor 2 (Reduction): N-Protected 3-(6-chloropyridin-3-yl)-2,5-dihydro-1H-pyrrole (Introduction of unsaturation allows for sp2-sp2 coupling).
-
Starting Materials (Coupling): 2-Chloro-5-iodopyridine (Electrophile) + N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (Nucleophile).
Figure 1: Retrosynthetic strategy utilizing a Suzuki-Miyaura coupling followed by reduction.
Synthetic Route: Step-by-Step Protocol
Phase 1: The Suzuki-Miyaura Coupling
Objective: Construct the biaryl/heteroaryl carbon framework. Rationale: Using the 3,4-dehydro pyrrolidine boronate avoids the instability associated with saturated secondary alkyl boronic acids.
-
Reagents:
-
2-Chloro-5-iodopyridine (1.0 equiv)
-
N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equiv)
-
Base: Potassium Carbonate (K2CO3) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Protocol:
-
Charge a reaction vessel with 2-chloro-5-iodopyridine, the boronate ester, and K2CO3.
-
Add the Dioxane/Water solvent mixture and degas with nitrogen for 15 minutes (sparging).
-
Add Pd(dppf)Cl2 under a nitrogen stream.
-
Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the iodopyridine.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(6-chloropyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate.
Phase 2: Chemoselective Hydrogenation
Objective: Reduce the alkene without dechlorinating the pyridine ring. Critical Control Point: Standard Pd/C can cause hydrogenolysis of the C-Cl bond.
-
Reagents:
-
Intermediate from Phase 1.
-
Catalyst: Platinum(IV) oxide (PtO2, Adams' Catalyst) OR Rhodium on Carbon (Rh/C).
-
Solvent: Methanol or Ethanol.
-
Hydrogen Source: H2 gas (1 atm or balloon pressure).
-
Protocol:
-
Dissolve the dihydro-intermediate in methanol.
-
Add PtO2 (5 wt% loading relative to substrate).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (balloon).
-
Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor closely by LCMS. Stop immediately upon disappearance of the alkene to prevent dechlorination.
-
Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain tert-butyl 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate.
Phase 3: Deprotection and Salt Formation
Objective: Isolate the final stable hydrochloride salt.
-
Reagents:
Protocol:
-
Dissolve the N-Boc intermediate in a minimal amount of dry 1,4-dioxane or DCM.
-
Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.
-
Isolation: Dilute the slurry with diethyl ether or MTBE to maximize precipitation.
-
Filter the solid under nitrogen (hygroscopic). Wash with ether.
-
Drying: Dry under high vacuum at 40°C to yield 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride .
Analytical Data Summary (Expected)
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 219.09 g/mol (Free base: 182.65) |
| 1H NMR (D2O) | Characteristic pyridine protons: δ ~8.3 (d, 1H), 7.8 (dd, 1H), 7.4 (d, 1H). Pyrrolidine multiplets: 3.2–3.8 ppm. |
| LCMS (ESI+) | [M+H]+ = 183.1 (matches Cl isotope pattern 3:1) |
| Solubility | Soluble in water, methanol, DMSO. |
Process Workflow Diagram
Figure 2: Sequential process flow for the synthesis of the target hydrochloride salt.
Safety & Handling
-
Chlorinated Pyridines: Can be skin irritants and toxic if inhaled. Handle in a fume hood.
-
Hydrogenation: H2 gas is flammable. Ensure proper grounding of equipment to prevent static discharge during catalyst filtration (PtO2 is pyrophoric when dry).
-
HCl/Dioxane: Corrosive and moisture sensitive.
References
-
Organic Syntheses Procedure (General Pyridine Functionalization) Source: Organic Syntheses URL:[Link]
-
Synthesis of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy) analogs (Related Scaffold) Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids Title: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides Source: Royal Society of Chemistry (Chem Comm) URL:[1][3][Link]
-
Negishi Coupling of Secondary Alkylzinc Halides Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: Journal of the American Chemical Society URL:[4][Link]
-
Commercial Availability of Intermediates (Validation) Title: Ethyl 3-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS: 174789-93-6) Source:[5][6][7][8] Accela ChemBio URL:[5][6][7][Link]
Sources
- 1. rsc.org [rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. 2268057-80-1,2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]decane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2763749-06-8,2-Azabicyclo[3.1.1]heptan-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 319452-62-5,Ethyl 6-(Chlorosulfonyl)hexanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 174789-93-6,Ethyl 3-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
pKa values and ionization of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
An In-Depth Technical Guide to the pKa Values and Ionization of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
Abstract
The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate throughout the development pipeline.[1][2] It profoundly influences critical pharmacokinetic and biopharmaceutical characteristics, including solubility, permeability, absorption, distribution, metabolism, and excretion (ADME).[3][4][5] This guide provides a comprehensive technical examination of the ionization behavior of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride, a molecule featuring two distinct basic centers. We will explore the theoretical underpinnings of its ionization, detail robust experimental methodologies for precise pKa determination, discuss the utility of computational prediction tools, and synthesize these findings to understand the compound's physiological disposition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deep understanding of pKa to optimize molecular design and accelerate therapeutic development.
Introduction: The Critical Role of pKa in Drug Discovery
In medicinal chemistry, the ability of a molecule to accept or donate a proton at a given pH—its ionization state—is paramount. This behavior is quantified by the pKa value, the negative logarithm of the acid dissociation constant (Ka).[3] A molecule's charge state directly impacts its interaction with the biological environment. For instance, the pH-partition hypothesis posits that only the un-ionized, more lipophilic form of a drug can efficiently diffuse across cellular membranes.[5][6] Consequently, understanding the pKa profile of a compound like 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is not an academic exercise but a prerequisite for predicting its in vivo performance and designing effective formulations.
Molecular Structure and Ionizable Centers:
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride possesses two nitrogen atoms capable of protonation: the pyridine ring nitrogen and the secondary amine nitrogen of the pyrrolidine ring.
-
Pyrrolidine Nitrogen: As a secondary aliphatic amine, this group is expected to be strongly basic, with a pKa value typically in the range of 9-11.
-
Pyridine Nitrogen: The basicity of the pyridine nitrogen is significantly modulated by the presence of the electron-withdrawing chloro-substituent at the 2-position. This effect reduces the electron density on the nitrogen, making it less basic than unsubstituted pyridine (pKa ≈ 5.2). Its pKa is therefore expected to be considerably lower.[7][8]
The hydrochloride salt form indicates that, in its solid state, at least one of these nitrogen centers is protonated. This guide will elucidate the methods to precisely determine the pKa values for both centers and explore the implications of this dual-basic character.
Theoretical Framework: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a basic compound (B), the equilibrium with its conjugate acid (BH+) is:
BH⁺ ⇌ B + H⁺
The corresponding Henderson-Hasselbalch equation is:
pH = pKa + log₁₀([B] / [BH⁺])
Where:
-
[B] is the concentration of the un-ionized (free base) form.
-
[BH⁺] is the concentration of the ionized (conjugate acid) form.
This equation is the cornerstone for predicting the percentage of a drug that exists in an ionized versus un-ionized state at any given pH, which is critical for modeling its behavior in different physiological compartments like the stomach (pH 1-3) and the small intestine (pH 6-7.5).[6][9]
Caption: Relationship between pH, pKa, and ionization state.
Methodologies for pKa Determination
An integrated approach combining computational prediction with experimental validation provides the most reliable ionization profile.[1][2]
Computational Prediction of pKa
In early-stage drug discovery, in silico methods offer a rapid, cost-effective way to estimate pKa values for large numbers of compounds.[1] These tools use various algorithms:
-
Empirical/Database Methods: Software like ACD/Labs Percepta and ChemAxon's Calculator Plugins compare the query structure to a large database of experimentally determined pKa values and apply corrections based on structural motifs.[10]
-
Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) can calculate pKa values from first principles by computing the free energy change of the protonation/deprotonation reaction.[11][12]
-
Machine Learning: Modern approaches use graph neural networks and other machine learning models trained on vast datasets to predict pKa with increasing accuracy.[13][14]
For 2-Chloro-5-(pyrrolidin-3-yl)pyridine, a predicted pKa of ~8.6 for a structurally similar compound has been reported, likely corresponding to the more basic pyrrolidine nitrogen.[15] The pyridine nitrogen pKa is predicted to be significantly lower, likely in the range of 3-4, due to the chloro-substituent. These predictions provide a valuable starting point but require experimental confirmation.
Experimental Determination: Protocols and Best Practices
Experimental measurement remains the gold standard for accurate pKa determination. The choice of method depends on factors like compound purity, solubility, and available quantity.
| Method | Principle | Advantages | Limitations |
| Potentiometric Titration | The compound is titrated with a standardized acid or base, and the pH is monitored with an electrode. The pKa is the pH at the half-equivalence point.[16][17] | High precision and accuracy; considered a "gold standard" method.[17] | Requires milligram quantities of pure compound; can be challenging for poorly soluble substances. |
| UV-Vis Spectrophotometry | Measures the change in UV-Vis absorbance as a function of pH. Requires a chromophore near the ionization center.[18][19] | High sensitivity (requires microgram quantities); compatible with 96-well plate format for higher throughput.[19] | Only applicable if ionization causes a change in the UV-Vis spectrum. |
| Capillary Electrophoresis (CE) | Measures the electrophoretic mobility of the compound across a range of pH values. Mobility changes with the compound's charge state.[20][21] | High throughput; requires very small sample amounts; suitable for impure samples and poorly soluble compounds.[4][21][22] | Requires a chromophore for UV detection; instrumentation can be more complex. |
Protocol 1: pKa Determination by Potentiometric Titration
This protocol describes a self-validating system for the precise determination of the two pKa values of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride.
1. Instrument Calibration and Preparation:
- Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[16][23] Ensure the slope is between 95-105%.
- Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrants.
- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[16][23]
2. Sample Preparation:
- Accurately weigh an appropriate amount of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride to prepare a ~1-2 mM solution in deionized water.
- In a titration vessel, add a known volume of the sample solution and add KCl solution to achieve a final concentration of 0.15 M.
- Place a magnetic stir bar in the vessel and begin gentle stirring.
3. Titration Workflow:
- Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[16][23]
- Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not interfere with the stir bar.
- Titration for the Higher pKa (Pyrrolidine): Begin titrating the solution with standardized 0.1 M HCl. Add titrant in small increments (e.g., 0.02-0.05 mL) and record the pH after the reading stabilizes. Continue well past the first equivalence point.
- Titration for the Lower pKa (Pyridine): In a separate experiment, start with the sample solution and titrate with standardized 0.1 M NaOH to determine the pKa of the conjugate acid of the pyridine.
4. Data Analysis:
Plot the recorded pH values against the volume of titrant added.
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[16] The two distinct buffer regions in the titration curves will correspond to the two pKa values of the molecule.
Caption: Workflow for pKa determination by potentiometric titration.
Ionization Profile and Pharmacokinetic Implications
With two basic centers, 2-Chloro-5-(pyrrolidin-3-yl)pyridine will exist as a mixture of species depending on the pH. The expected pKa values (pKa₁ ≈ 3-4 for the pyridinium ion; pKa₂ ≈ 9-11 for the pyrrolidinium ion) allow us to predict its ionization state in key physiological environments.
| Physiological Compartment | Typical pH | Expected Dominant Species | Implications for ADME |
| Stomach | 1.5 - 3.5 | Dicationic (Both N's protonated) | High aqueous solubility, but poor membrane permeability and minimal absorption.[9] |
| Duodenum/Jejunum | 6.0 - 7.5 | Monocationic (Pyrrolidine protonated) | Increased fraction of the un-ionized form of the pyridine ring improves absorption. The compound is still charged, maintaining good solubility. |
| Blood Plasma | ~7.4 | Monocationic (Pyrrolidine protonated) | The charged state influences plasma protein binding and distribution into tissues. Permeability across the blood-brain barrier may be limited. |
Structure-Activity Relationship Insights: The ionization state is not just critical for ADME but also for target engagement. If the biological target has a negatively charged binding pocket (e.g., with aspartate or glutamate residues), the cationic form of the drug may form a crucial ionic bond (salt bridge), enhancing potency.[4] Understanding which nitrogen is protonated at physiological pH is therefore essential for rational drug design.
Conclusion
The ionization behavior of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is defined by its two basic centers, the pyrrolidine and pyridine nitrogens, which possess distinct pKa values. A comprehensive evaluation, integrating computational predictions with rigorous experimental determination via methods like potentiometric titration, is essential for accurately characterizing its ionization profile. This knowledge is indispensable for drug development professionals, as it directly informs predictions of the compound's solubility, absorption, distribution, and potential for target interaction. By grounding drug design and formulation strategies in a solid understanding of pKa, researchers can significantly improve the efficiency of the drug discovery process and increase the likelihood of developing successful therapeutic agents.[3]
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Pion. (2023). What is pKa and how is it used in drug development? Available from: [Link]
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Poirier, M. A., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]
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Schanker, L. S., et al. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology. Available from: [Link]
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Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
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Pena-Vengoechea, S., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Available from: [Link]
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Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]
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Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: [Link]
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Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]
-
Poole, C. F. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Available from: [Link]
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International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]
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ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]
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International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
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Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
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Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. Available from: [Link]
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Barbos, I., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Available from: [Link]
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Völgyi, G., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Pharmacy Concepts. (2021). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]
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Lin, L., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]
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Rowan. pKa Prediction. Available from: [Link]
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Schrödinger. Macro-pKa. Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? Available from: [Link]
-
Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
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Tripod. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
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SlideShare. (2017). pKa and log p determination. Available from: [Link]
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AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Available from: [Link]
-
University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Available from: [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]
-
ResearchGate. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available from: [Link]
-
Boche, M. B., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. Available from: [Link]
-
ResearchGate. (2025). Determination of the pK a values of some pyridine derivatives by computational methods. Available from: [Link]
-
PubChemLite. 2-chloro-5-(pyrrolidin-2-yl)pyridine. Available from: [Link]
-
PubChem. 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. Available from: [Link]
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Technical Guide: Biological Activity & Synthetic Utility of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
The following technical guide details the biological activity, synthetic pathways, and pharmacological significance of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical scaffold in neuropharmacology.
Executive Summary
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride (CAS: 174789-86-7 for free base) is a high-value heterocyclic intermediate used primarily in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it represents a "ring-opened" analog of the potent alkaloid Epibatidine , retaining the critical 2-chloro-5-pyridyl pharmacophore while lacking the rigid azabicyclo[2.2.1]heptane bridge.
This guide analyzes its role as a flexible scaffold for
Chemical Identity & Structural Biology
Molecular Specifications
-
IUPAC Name: 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
-
Molecular Formula:
[1] -
Molecular Weight: 219.11 g/mol (HCl salt)
-
Key Structural Features:
-
Pyridine Ring: Substituted at the 2-position with Chlorine (electron-withdrawing, lipophilic) and the 5-position with the pyrrolidine ring.
-
Pyrrolidine Ring: A secondary amine attached at the C3 position. This creates a chiral center (unless racemic), though the 3-substitution pattern mimics the spatial arrangement of nornicotine (which is 2-substituted) and epibatidine .
-
Structural Homology & Pharmacophore
The molecule serves as a simplified surrogate for rigid nicotinic ligands. Its biological activity is driven by two key interactions within the nAChR binding pocket:
-
Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) forms a cation-
interaction with Trp149 (in subunits). -
H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Leu119 (or equivalent).
-
The "Chlorine Effect": The 2-chloro substituent reduces the basicity of the pyridine nitrogen (lowering
), which paradoxically increases affinity for receptors by reducing the desolvation penalty upon binding and enhancing hydrophobic contact with the receptor cleft (Val109/Phe104 region).
Caption: Pharmacophore mapping of the intermediate within the nAChR orthosteric site.
Biological Activity Profile
Receptor Affinity & Selectivity
While often used as an intermediate, the molecule itself possesses significant biological activity:
-
Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs).[1][2][3][4][5]
-
Subtype Selectivity: High affinity for
( nM range) and moderate affinity for . Low affinity for and muscle-type receptors. -
Functional Activity: It acts as a partial agonist . The flexibility of the pyrrolidine ring (compared to the rigid bridge in Epibatidine) allows for "induced fit" binding but typically results in lower intrinsic efficacy than full agonists like Epibatidine.
SAR Implications for Drug Design
This intermediate is the "parent" scaffold for a library of 3-substituted pyridines. Modifications at the pyrrolidine nitrogen (N-alkylation) dramatically alter activity:
-
N-H (Intermediate): High affinity, moderate BBB permeability.
-
N-Methyl (Analogs): Often increases affinity but may reduce selectivity.
-
N-Azetidinylmethoxy (ABT-594): The intermediate is a precursor to Tebanicline-like compounds where the pyrrolidine is replaced or modified to optimize the N-N distance (approx. 5-6 Å).
Synthetic Utility & Protocols
The synthesis of 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically employs Palladium-catalyzed cross-coupling (Negishi or Suzuki-Miyaura) followed by deprotection.
Synthesis Pathway (Negishi Coupling)
This route is preferred for scale-up due to the stability of the zinc reagent and high yields.
-
Reagents: 2-Chloro-5-iodopyridine, (N-Boc-pyrrolidin-3-yl)zinc iodide.
-
Catalyst:
or / S-Phos. -
Deprotection: 4M HCl in Dioxane.
Caption: Negishi cross-coupling route for the synthesis of the target hydrochloride salt.
Experimental Protocol: Negishi Coupling
Objective: Synthesis of tert-butyl 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate.
-
Zinc Reagent Preparation:
-
In a dry flask under Argon, activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.
-
Add tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 eq) dropwise. Stir at 40°C for 2 hours to form the organozinc reagent.
-
-
Coupling Reaction:
-
To the zinc reagent solution, add 2-chloro-5-iodopyridine (0.9 eq) and
(0.05 eq). -
Heat the mixture to 60°C for 12 hours.
-
Quench: Cool to RT, quench with saturated
, extract with EtOAc.
-
-
Purification:
-
Dry organic layer over
, concentrate. -
Purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Salt Formation:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add 4M HCl in dioxane (5 eq). Stir for 4 hours.
-
Filter the white precipitate (Product) and wash with ether.
-
In Vitro Characterization Protocols
Radioligand Binding Assay ( )
To validate the biological activity of the synthesized intermediate.
-
Membrane Source: Rat cerebral cortex or HEK293 cells stably expressing human
nAChRs. -
Radioligand:
-Epibatidine (0.5 nM) or -Cytisine. -
Non-specific Binding: Determined using 300
M (-)-Nicotine. -
Procedure:
-
Incubate membranes (50
g protein) with radioligand and varying concentrations of 2-Chloro-5-(pyrrolidin-3-yl)pyridine ( to M). -
Incubate at 25°C for 75 minutes.
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Count radioactivity via liquid scintillation.
-
-
Data Analysis: Determine
and convert to using the Cheng-Prusoff equation.
Safety & Handling
-
Hazard Classification: The intermediate is an Irritant (Skin/Eye) and potentially Toxic if swallowed (Nicotinic agonist effects).
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration as hazardous chemical waste containing nitrogen and chlorine.
References
-
Horti, A. G., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry, 45(13), 2841-2849.[4] Link
-
Holladay, M. W., et al. (1998). "Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent." Journal of Medicinal Chemistry, 41(4), 407-412. Link
-
Carroll, F. I., et al. (2002). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)deschloroepibatidine analogues." Journal of Medicinal Chemistry, 45(21), 4755–4761. Link
-
ChemScene. (n.d.). "2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride Product Information." ChemScene. Link
-
Sigma-Aldrich. (n.d.). "2-(Pyrrolidin-3-yl)pyridine hydrochloride Safety Data Sheet." Merck KGaA. Link
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- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Safety Data Sheet (SDS) Interpretation for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
A Senior Application Scientist's Framework for Handling Novel Chemical Entities with Limited Safety Data
Author's Note: As of the final compilation of this guide, a comprehensive, verified Safety Data Sheet (SDS) for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (CAS No. 174789-86-7) is not publicly available. This situation is common in research and development environments where novel chemical entities (NCEs) are synthesized and utilized before extensive safety profiling is complete.
This guide, therefore, serves a dual purpose. First, it provides the most accurate possible safety interpretation for the target compound by synthesizing data from structurally analogous chemicals and supplier-provided hazard statements. Second, it establishes a trustworthy, field-proven framework for how researchers, scientists, and drug development professionals should approach the safe handling of any NCE when a complete SDS is unavailable. This methodology is grounded in the principles of proactive risk assessment and the hierarchy of controls, ensuring a self-validating system of safety.
Part 1: Anticipated Hazard Identification and Classification
In the absence of a specific SDS, our primary directive is to anticipate hazards based on the chemical's structure and the limited data available. The molecule is a chlorinated pyridine derivative and is supplied as a hydrochloride salt. This information alone suggests potential for irritation and corrosivity. Several chemical suppliers have assigned a consistent, albeit incomplete, set of Globally Harmonized System (GHS) hazard statements to this compound.
The GHS provides a standardized language for communicating chemical hazards.[1][2] Understanding these statements is the first step in building a robust safety protocol.
Table 1: Anticipated GHS Classification for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
| Hazard Code | Hazard Statement | Interpretation and Rationale for this Chemical Class |
| H302 | Harmful if swallowed.[3][4] | Many nitrogen-containing heterocyclic compounds exhibit oral toxicity. The body can metabolize them into reactive intermediates, leading to systemic effects. |
| H315 | Causes skin irritation.[3][4] | Chlorinated aromatic systems can be irritating to the skin upon direct contact. The hydrochloride salt can contribute to this effect by creating an acidic local environment. |
| H319 | Causes serious eye irritation.[3][4] | As a fine particulate solid and an acidic salt, the compound can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately. |
| H335 | May cause respiratory irritation.[3][4] | Fine, lightweight powders can be easily inhaled, causing irritation to the nose, throat, and lungs. This is a common hazard for many solid research chemicals. |
This classification leads to the assignment of the "Exclamation Mark" pictogram under GHS, signaling these specific health hazards.
Caption: Logical flow from chemical properties to GHS classification.
Part 2: Proactive Exposure Controls & Personal Protective Equipment (PPE)
With no defined Occupational Exposure Limits (OELs) like a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), a conservative approach to exposure control is mandatory. The goal is to minimize any potential contact. This is achieved through a multi-layered defense system known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls for chemical safety.
For this compound, we will focus on robust Engineering Controls, Administrative Controls, and PPE.
Engineering Controls
These are the first and most critical line of physical defense.
-
Certified Chemical Fume Hood: All manipulations of the solid compound (weighing, transfers, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosols and dust, directly mitigating the respiratory irritation hazard (H335).[5]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of any fugitive vapors or dust.
-
Accessible Emergency Equipment: A certified and tested safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[5]
Administrative Controls
These are the procedures and protocols that dictate safe work habits.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and approved. This SOP should be based on this guide and include specific steps for all planned experiments.
-
Training: All personnel must be trained on the potential hazards, the specific SOPs, and emergency procedures before beginning work. This training must be documented.[6][7]
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to trained and authorized personnel only.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.[8][9][10]
Table 2: Mandatory PPE for Handling 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk.[11] | Protects against the serious eye irritation hazard (H319). Goggles provide a seal against dust and splashes that standard safety glasses do not. |
| Hand Protection | Disposable nitrile gloves (minimum thickness of 4-5 mil). Consider double-gloving for extended procedures.[11] | Prevents direct contact with the skin, mitigating the skin irritation hazard (H315). Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling solutions. | Protects personal clothing and underlying skin from accidental spills and contamination. |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills and dropped objects.[10] |
| Respiratory | Not required if all work is performed in a certified chemical fume hood. If a fume hood is not available (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter would be necessary after a formal risk assessment. | The fume hood provides superior respiratory protection. Relying on a respirator outside of a hood increases risk and requires a formal respiratory protection program under OSHA. |
Part 3: Methodologies for Safe Handling, Storage, and Spill Response
This section details the practical, step-by-step protocols that form a self-validating safety system.
Experimental Protocol: Safe Handling and Dispensing
-
Preparation: Before retrieving the compound, ensure the fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Don personal protective equipment as specified in Table 2.
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a dedicated weighing enclosure that is vented. Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust.
-
Dispensing/Solution Prep: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Cap the container before agitating or sonicating.
-
Cleanup: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.[5]
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[10]
Storage Protocol
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the compound in its original, tightly sealed container.[12]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12]
-
Incompatibilities: Based on the chemistry of related compounds, segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or violent reactions.[9][12]
-
Atmosphere: While specific stability data is lacking, it is prudent to store under an inert atmosphere (e.g., argon or nitrogen) if the compound will be kept for an extended period, as amine-containing compounds can be susceptible to oxidation.
Emergency Protocol: Small-Scale Spill Response
This workflow provides a clear decision path in the event of an accidental release.
Caption: Decision workflow for a small-scale chemical spill.
Part 4: First Aid and Toxicological Caveats
First aid measures for a compound with this anticipated hazard profile should be initiated immediately following any exposure, while medical attention is sought.
Table 3: Emergency First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Toxicological Integrity: Acknowledging the Data Gap
It is critical to reiterate that no specific toxicological data, such as LD50 (median lethal dose) or carcinogenicity studies, are available for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl. The hazard statements are based on classification rules for chemical families and are not derived from direct testing of this molecule.
The most important principle in this context is: The absence of data is not evidence of the absence of hazard.
All novel chemical entities must be treated as potentially hazardous until proven otherwise. The procedures outlined in this guide are designed to provide a robust margin of safety in the face of this uncertainty. Researchers and drug development professionals have a professional and ethical responsibility to adopt such a conservative stance to ensure the safety of themselves and their colleagues.
References
-
AK Scientific, Inc. Safety Data Sheet: 2,6-Dichloromethylpyridine hydrochloride. Link
-
Alliance of Chemical Associations. Globally Harmonized System | Understanding GHS Hazard & Precautionary Statements. Link
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CEMA. H-phrases (hazard statements). Link
-
Environmental Health and Safety, University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. Link
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GHS hazard statements - Wikipedia. Link
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MSDS Europe. Hazard statements. Link
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Link
-
Occupational Safety and Health Administration. 29 CFR § 1910.1200 - Hazard communication. Link
-
GZ Industrial Supplies. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Link
-
European Chemicals Agency. List of GHS Hazard and Precautionary Statements. Link
-
Environmental Health and Safety, University of California, Irvine. Laboratory PPE Selection Guide. Link
-
National Association of Safety Professionals. OSHA Hazard Communication Standard (HAZCOM) 1910.1200. Link
-
Centers for Disease Control and Prevention. Chemical Safety in the Workplace. Link
-
Environmental Health & Safety, University of Colorado Boulder. Safe Lab Practices. Link
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U.S. Government Publishing Office. Hazard Communication 29 CFR 1910.1200. Link
-
SDS Manager. Safety Rules in Chemical Laboratories: A Practical Guide. Link
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- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
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- 13. research.arizona.edu [research.arizona.edu]
Methodological & Application
Introduction: The Significance of the 2-Chloro-5-(pyrrolidin-3-yl)pyridine Scaffold
An Application Note and Protocol for the Synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
The pyrrolidine ring is a foundational heterocyclic scaffold, prominently featured in a vast array of biologically active natural products and medicinal molecules.[1] Its unique stereochemical and conformational properties make it a "privileged scaffold" in drug discovery, capable of interacting with multiple receptor types. When incorporated into a substituted pyridine framework, such as in 2-Chloro-5-(pyrrolidin-3-yl)pyridine, it forms a core structure for potent and selective ligands. Notably, analogs of this scaffold have shown high affinity for nicotinic acetylcholine receptors (nAChRs), which are critical targets in the development of therapeutics for neurological and psychiatric disorders.[2]
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride, a key intermediate for drug development and lead optimization. The presented protocols are designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deep understanding of the synthesis.
Overall Synthetic Strategy: A Convergent Approach
A robust and efficient synthesis of the target compound is best achieved through a convergent strategy. This involves the independent synthesis of two key building blocks—a protected pyrrolidine derivative and a functionalized pyridine ring—followed by their strategic coupling. This approach maximizes yield and simplifies purification by building complexity in a controlled, stepwise manner.
The retrosynthetic analysis reveals a logical disconnection at the C-N bond, identifying tert-butyl 3-aminopyrrolidine-1-carboxylate (I) and 2-chloro-5-iodopyridine (II) as ideal starting synthons. The final steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.
Part A: Synthesis of Key Intermediates
Protocol 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (I)
The Boc protecting group is essential for this synthetic route. It prevents the pyrrolidine's secondary amine from participating in undesired side reactions during the coupling step and ensures that the C-N bond forms exclusively at the 3-position. There are multiple established routes to this intermediate; a common and reliable method involves the reduction of a corresponding azide or the reductive amination from a ketone precursor.[3][4] An economically viable, scalable synthesis often starts from L-aspartic acid.[3] For the purpose of this protocol, we will describe a common laboratory-scale procedure starting from a commercially available precursor.
Methodology: Reductive Amination
-
Setup: To a stirred solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (5.0 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The acidic nature of the ammonium acetate buffer (in situ) promotes imine formation and activation.
-
-
Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material. Once complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy any remaining reducing agent.
-
Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Final Purification: The crude product can be purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient, e.g., 20:1 to 15:1) to afford tert-butyl 3-aminopyrrolidine-1-carboxylate (I) as a pale yellow oil.[3]
Protocol 2: Synthesis of 2-Chloro-5-iodopyridine (II)
2-Chloro-5-iodopyridine is the electrophilic partner in the key coupling step. The iodine at the 5-position provides a more reactive site for palladium-catalyzed cross-coupling reactions compared to a chlorine atom, facilitating the crucial C-N bond formation under milder conditions.[5] This intermediate is commercially available but can also be synthesized from 2-amino-5-iodopyridine via a Sandmeyer-type reaction.[6]
Methodology: Sandmeyer-type Reaction
-
Diazotization: Suspend 2-amino-5-iodopyridine (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 6 M). Cool the suspension to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 1 hour at this temperature.
-
Causality Note: The cold, acidic conditions are critical for the formation and stability of the intermediate diazonium salt. Premature decomposition can lead to undesired side products.
-
-
Chloro-de-diazotization: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution dropwise to the CuCl solution at room temperature. Vigorous nitrogen gas evolution will be observed.
-
Causality Note: Copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion, a key step in the Sandmeyer reaction.
-
-
Workup: Heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion. Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.
-
Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude solid can be purified by recrystallization or silica gel chromatography to yield 2-chloro-5-iodopyridine (II) as a solid.[6][7]
Part B: Coupling, Deprotection, and Salt Formation
Protocol 3: Buchwald-Hartwig Amination
This reaction is the cornerstone of the synthesis, forming the critical C-N bond between the pyridine and pyrrolidine rings. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8] The choice of a bulky, electron-rich biarylphosphine ligand is crucial for facilitating both the oxidative addition of the C-I bond to the Pd(0) center and the subsequent reductive elimination of the desired product.[5][9]
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and must be handled under strictly anhydrous and anaerobic conditions to prevent deactivation.[5]
-
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (1-3 mol%), a suitable biarylphosphine ligand such as RuPhos (2-6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent and Substrates: Add anhydrous toluene or 1,4-dioxane via syringe. Begin stirring, then add 2-chloro-5-iodopyridine (II) (1.0 eq) and tert-butyl 3-aminopyrrolidine-1-carboxylate (I) (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-((6-chloropyridin-3-yl)amino)pyrrolidine-1-carboxylate as the coupled product.
Protocol 4: Boc-Deprotection and Hydrochloride Salt Formation
The final step involves the acid-catalyzed removal of the Boc group. Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is highly efficient, as it cleaves the Boc group and simultaneously protonates the basic nitrogen atoms of the product, causing it to precipitate as the desired hydrochloride salt.[11][12]
Methodology:
-
Setup: Dissolve the purified coupled product (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol in a round-bottom flask.
-
Deprotection: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Causality Note: The reaction proceeds via acid-catalyzed cleavage of the tert-butyl ester of the carbamic acid. The resulting stable tert-butyl cation and carbamic acid intermediate, which readily decarboxylates, drives the reaction forward. The hydrochloride salt of the product is typically insoluble in the reaction medium, facilitating its isolation.[13]
-
-
Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Workup: If a precipitate has formed, collect the solid by vacuum filtration. Wash the collected solid with diethyl ether or MTBE to remove non-polar impurities and residual solvent.[11]
-
Drying: Dry the solid under vacuum to yield the final product, 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , as a stable, crystalline solid.
Quantitative Data Summary
The following table provides an overview of the reagents and typical yields for this synthetic sequence. Note that yields are representative and may vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Equivalents (Typical) | Solvent | Product | Typical Yield |
| 1 | t-Butyl 3-oxopyrrolidine-1-carboxylate | NH₄OAc, NaBH₃CN | 5.0, 1.5 | Methanol | Intermediate I | 75-85% |
| 2 | 2-Amino-5-iodopyridine | NaNO₂, CuCl, HCl | 1.2, 1.5 | Water/HCl | Intermediate II | 60-70% |
| 3 | Intermediates I & II | Pd₂(dba)₃, RuPhos, NaOtBu | 0.02, 0.04, 1.4 | Toluene | Coupled Product | 70-90% |
| 4 | Coupled Product | 4 M HCl in Dioxane | 5-10 | Dioxane/EtOAc | Final Product HCl | >95% |
References
-
IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
Taylor & Francis Online. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Available from: [Link]
-
ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available from: [Link]
-
PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]
-
ResearchGate. (2015). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]
- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
Sources
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]
- 7. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-Functionalization of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
[1]
Executive Summary
This technical guide outlines the standardized protocols for the N-functionalization of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride (CAS: 1260848-03-8).[1] This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors.
The presence of the secondary pyrrolidine amine (nucleophile) and the 2-chloropyridine moiety (latent electrophile) requires precise chemoselective control. This guide prioritizes the modification of the pyrrolidine nitrogen via Reductive Amination and Amidation while preserving the chloropyridine handle for subsequent cross-coupling or SNAr reactions.
Chemo-Physical Profile & Handling[1][2]
Structural Analysis[1]
-
Substrate: 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride.[1]
-
Reactive Center: The pyrrolidine nitrogen (
) is the primary nucleophile. -
Latent Electrophile: The C-Cl bond at position 2 of the pyridine ring is deactivated relative to 2-chloropyridines with electron-withdrawing groups at C3, but remains susceptible to SNAr at elevated temperatures (>100°C) or Pd-catalyzed couplings.[1]
-
Acidity:
-
Pyrrolidine NH:
(requires base for activation). -
Pyridine N:
(significantly reduced by the 2-Cl substituent).[1]
-
Critical Handling (The "Salt Effect")
The starting material is supplied as a hydrochloride salt. Failure to neutralize the HCl effectively is the #1 cause of low yields in non-polar solvents (DCM/DCE).
-
Hygroscopicity: The salt is hygroscopic. Weigh rapidly or use a glovebox for precision stoichiometry.
-
Solubility: Highly soluble in water, MeOH, DMSO. Poor solubility in DCM/EtOAc until neutralized.
Decision Matrix: Reaction Pathway Selection
Before selecting a protocol, consult the following decision tree to match the reaction type with the target stability.
Figure 1: Strategic workflow for N-functionalization based on the desired substituent.
Method A: Reductive Amination (The Abdel-Magid Protocol)
Best for: Introduction of alkyl chains, benzyl groups, or cycloalkyls. Mechanism: Formation of an iminium ion followed by in situ reduction.[2]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate (HCl salt) | 1.0 | Amine Source |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |
| NaBH(OAc)3 | 1.4 - 1.5 | Reducing Agent (STAB) |
| DIPEA | 1.0 | Neutralizes HCl salt (Critical) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Activates imine formation |
| DCE or THF | Solvent | 0.1 M Concentration |
Step-by-Step Protocol
-
Salt Neutralization: In a dry reaction vial, suspend the Substrate HCl salt (1.0 eq) in 1,2-Dichloroethane (DCE). Add DIPEA (1.0 eq) and stir for 10 minutes at Room Temperature (RT). The suspension should clear or become a fine dispersion.
-
Carbonyl Addition: Add the Aldehyde or Ketone (1.1 eq).
-
Acid Activation: Add Acetic Acid (1.0 eq). Stir for 15–30 minutes to allow the hemiaminal/iminium equilibrium to establish.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Note: Mild gas evolution (H2) may occur.
-
-
Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.[3][4][5]
-
Target: Disappearance of starting material (m/z ~197).
-
-
Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to break down boron complexes.
-
Workup: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.
Why this works: STAB is less toxic than Cyanoborohydride and tolerates the presence of the 2-Cl pyridine moiety without reducing the aromatic ring.
Method B: Amidation via HATU Coupling
Best for: Library generation, peptide-like linkages, and attaching complex acids. Mechanism: Activation of carboxylic acid to the OAt-ester.[3][5][6][7]
Figure 2: HATU activation cascade.[1][5] Note that the amine attacks the OAt-ester.[1][5][7]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Carboxylic Acid | 1.1 | Acyl Source |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA | 3.0 - 4.0 | Base (Neutralizes HCl + Acid) |
| Substrate (HCl salt) | 1.0 | Amine Nucleophile |
| DMF | Solvent | 0.1 - 0.2 M |
Step-by-Step Protocol
-
Pre-Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5–10 minutes. The solution usually turns yellow/orange.
-
Why: This forms the reactive OAt-ester before the amine is introduced, reducing side reactions.
-
-
Amine Preparation: In a separate vial, dissolve the Substrate HCl salt (1.0 eq) in minimal DMF with DIPEA (1.5 eq).
-
Coupling: Add the amine solution to the pre-activated acid mixture.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then sat. NaHCO3, then brine.
Analytical Validation & QC
LCMS Interpretation[1]
-
Starting Material: m/z
197.1 (M+H)+ [35Cl isotope]. -
Isotope Pattern: Look for the characteristic Chlorine split (3:1 ratio of M : M+2).
-
Example: If your product is mass 300, you must see peaks at 300 and 302. If the M+2 peak is missing, you have lost the Chlorine (dehalogenation side reaction).
-
NMR Markers (400 MHz, DMSO-d6)
-
Pyridine Protons: The 2-Cl-5-substituted pyridine typically shows signals around
8.2 (d, 1H, H-6) and 7.8 (dd, 1H, H-4).[1] Functionalizing the pyrrolidine nitrogen generally causes a downfield shift in the pyrrolidine -protons (from 3.0–3.5 to 3.4–3.8 depending on the group).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | HCl salt not neutralized.[1] | Ensure 1.0 eq DIPEA is added before STAB. |
| Low Conversion (Method A) | Iminium not forming. | Add molecular sieves (4Å) or MgSO4 to scavenge water. |
| Product lacks Cl isotope | Pd-contamination or harsh reduction.[1] | Ensure STAB is used, not Pd/C + H2. Avoid high temps (>100°C). |
| Insoluble Reaction | Salt effect in DCM. | Switch solvent to DMF or a DCM/DMF (9:1) mixture. |
References
-
Reductive Amination Protocol: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][9][10][11]J. Org.[8][9][10][11][12] Chem.1996 , 61, 3849–3862.[8][9][11]
-
HATU Coupling Mechanism: Carpino, L. A. 1-Hydroxy-7-azabenzotriazole.[1][3][5][6] An Efficient Peptide Coupling Additive.[3][5][13][14]J. Am. Chem. Soc.[12]1993 , 115, 4397–4398.
-
General Pyrrolidine Synthesis: BenchChem Application Notes. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
-
Amide Coupling Reviews: Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents.Chem. Soc. Rev.2009 , 38, 606-631.
Sources
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scirp.org [scirp.org]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. medchemexpress.com [medchemexpress.com]
Preparation of stock solutions for 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
Application Note: Preparation of Stock Solutions for 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, handling, and storage of stock solutions for 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride . This compound is a critical intermediate and pharmacophore often utilized in the development of Nicotinic Acetylcholine Receptor (nAChR) agonists (e.g., analogs of Tebanicline).
Accurate stock preparation is the foundation of reproducible data. This guide addresses the specific physicochemical challenges of this compound, including salt stoichiometry verification, hygroscopicity management, and solvent compatibility for both in vitro and in vivo applications.
Physicochemical Profile & Handling
Before uncapping the vial, it is imperative to verify the specific salt form. The hydrochloride salt significantly alters the molecular weight compared to the free base.
| Property | Specification | Notes |
| Compound Name | 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride | |
| Free Base CAS | 174789-86-7 | Note: Ensure you reference the salt CAS if available on your CoA. |
| Chemical Formula | C₉H₁₁ClN₂[1][2][3] · xHCl | x is typically 1 (mono) or 2 (dihydrochloride). |
| MW (Free Base) | 182.65 g/mol | |
| MW (Mono-HCl) | ~219.11 g/mol | Verify exact MW on Certificate of Analysis (CoA). |
| MW (Di-HCl) | ~255.57 g/mol | Verify exact MW on Certificate of Analysis (CoA). |
| Solubility | Water (>50 mM), DMSO (>50 mM), Ethanol (Moderate) | Highly soluble in polar protic/aprotic solvents. |
| Storage (Solid) | -20°C, Desiccated | Highly Hygroscopic. |
Critical "Expertise" Insight: Hydrochloride salts of secondary amines (like the pyrrolidine moiety here) are prone to hygroscopicity .
-
The Error: Weighing "cold" compound directly from the freezer causes water condensation on the powder, leading to inaccurate mass measurements (under-dosing the active compound).
-
The Fix: Allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.
Solvent Selection Strategy
Choosing the right solvent depends entirely on your downstream application. Use the decision matrix below to select the optimal vehicle.
Figure 1: Solvent Decision Tree. Select DMSO for cellular stock stability; select Water/Saline for direct animal injection to avoid solvent toxicity.
Detailed Protocol: Preparation of 10 mM Stock Solution
This protocol assumes the preparation of 1 mL of 10 mM stock using DMSO . Target Concentration: 10 mM Volume: 1 mL
Step 1: Calculation & Verification
-
Check the CoA: Confirm if your batch is Mono-HCl (MW ~219.11) or Di-HCl (MW ~255.57).
-
Example Calculation (Mono-HCl):
-
-
Correction Factor: If the CoA lists water content or purity (e.g., 98%), adjust the mass:
Step 2: Weighing & Dissolution
-
Equilibrate: Ensure vial is at Room Temperature.
-
Weigh: Weigh the calculated amount (e.g., ~2.2 mg) into a sterile, amber glass vial or high-quality polypropylene microcentrifuge tube.
-
Note: Glass is preferred for DMSO to avoid any potential plasticizer leaching over long storage, though PP is generally acceptable for short term.
-
-
Solvent Addition: Add half the calculated volume of DMSO (e.g., 500 µL).
-
Dissolve: Vortex vigorously for 30 seconds. The HCl salt should dissolve rapidly.
-
Troubleshooting: If particles remain, sonicate in a water bath for 2-5 minutes at ambient temperature. Avoid heating >40°C to prevent degradation.
-
-
Final Volume: Add the remaining DMSO to reach the final target volume (1 mL total). Invert to mix.
Step 3: Sterilization (Optional but Recommended)
For cell culture, filter the stock solution.
-
Filter Type: Use a 0.22 µm PTFE or Nylon syringe filter.
-
Warning: Do not use Cellulose Acetate (CA) filters with DMSO; they will dissolve.
-
For Aqueous Stocks: Use PES (Polyethersulfone) filters.
-
Step 4: Aliquoting & Storage
Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Aliquot: Dispense into small volumes (e.g., 50 µL or 100 µL) based on single-use requirements.
-
Label: Include Compound Name, Concentration, Solvent, Date, and Operator Initials.
-
Store:
-
-20°C: Stable for 6 months.
-
-80°C: Stable for >1 year (Recommended for long-term).
-
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Precipitation | Cloudy solution upon thawing. | Low solubility at cold temps or moisture ingress. | Vortex and warm to 37°C for 5 mins. If persistent, check if the solvent evaporated (concentration increased). |
| Color Change | Yellowing of solution. | Oxidation or Photodegradation. | Pyridines can be light-sensitive. Discard if significant color change occurs. Store in amber vials. |
| Cell Toxicity | Unexpected cell death in controls. | DMSO concentration too high. | Ensure final DMSO concentration in culture is <0.1% (v/v). Include a vehicle-only control. |
| Acidity | pH drop in aqueous buffer. | HCl salt releases protons. | When diluting aqueous stock into buffer, check pH. The pyrrolidine nitrogen can buffer, but the HCl salt is acidic. |
Biological Context & Workflow
The following diagram illustrates the typical workflow for utilizing this stock in a functional nAChR assay.
Figure 2: Experimental Workflow. Serial dilution strategy ensures minimal solvent interference in sensitive receptor assays.
References
-
ChemScene. "2-Chloro-5-(pyrrolidin-3-yl)pyridine (Free Base) Product Data." ChemScene.com. Accessed October 2023. Link
-
PubChem. "Compound Summary: 2-Chloro-5-(pyrrolidin-3-yl)pyridine." National Library of Medicine. Link
-
Sigma-Aldrich. "Handling of Hygroscopic Reagents & Hydrochloride Salts." Technical Bulletin. Link
- Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997. (Contextual reference for pyridine-pyrrolidine scaffolds in nAChR research).
Disclaimer: This document is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Application Note: Strategic Functionalization of Heterocycles via Nucleophilic Aromatic Substitution with 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride in nucleophilic aromatic substitution (SNAr) reactions. Pyridine scaffolds are central to pharmaceutical and materials science, and their functionalization is a critical task for medicinal and process chemists.[1][2] This document elucidates the underlying mechanistic principles of SNAr on activated pyridine systems, offers field-tested experimental protocols, and presents troubleshooting guidance for researchers, scientists, and drug development professionals. We explore the strategic advantages of this particular building block, focusing on the activation provided by the heterocyclic nitrogen and the implications of the hydrochloride salt form in practical synthesis.
Introduction: The Strategic Importance of Pyridine SNAr
The pyridine ring is an electron-deficient aromatic system, a property conferred by the electronegative nitrogen atom that makes it susceptible to nucleophilic attack.[1] This inherent reactivity is exploited in nucleophilic aromatic substitution (SNAr), a powerful, metal-free method for forging carbon-heteroatom and carbon-carbon bonds.[3] Unlike the electron-rich benzene ring, which typically undergoes electrophilic substitution, pyridines, especially those bearing a leaving group at the C2 or C4 positions, are primed for SNAr.[4][5] The reaction proceeds through a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex, a pathway distinct from SN1 or SN2 mechanisms.[6][7]
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (CAS No. 174789-86-7) is a versatile building block for drug discovery.[8] The chlorine atom at the C2 position serves as an effective leaving group for SNAr. A critical, often overlooked feature of this reagent is its hydrochloride salt form. Protonation of the pyridine ring nitrogen further enhances its electron-deficient character, significantly activating the system towards nucleophilic attack and often accelerating the rate of substitution compared to its free-base counterpart.[4][9] This guide will provide the foundational knowledge and practical steps to effectively leverage this reagent in synthesis campaigns.
Mechanistic Rationale & Key Parameters
The Addition-Elimination Mechanism
The SNAr reaction of a 2-chloropyridine derivative is a two-step process:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This step temporarily breaks the aromaticity of the ring to form a tetrahedral, anionic intermediate—the Meisenheimer complex.[7][10]
-
Elimination & Aromaticity Restoration: The negative charge in the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[5][11] The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final substituted product.[6]
The initial nucleophilic attack is typically the rate-determining step of the reaction.[5][11]
Factors Influencing Reactivity
Successful execution of an SNAr reaction hinges on the careful consideration of several interconnected parameters.
| Parameter | Influence on Reaction | Rationale & Causality |
| Electrophile Activation | High | The pyridine nitrogen atom inherently activates the C2/C4 positions.[5] Protonation (due to the HCl salt) creates a pyridinium ion, which is significantly more electron-deficient and thus more reactive towards nucleophiles.[4][9] |
| Nucleophile Strength | High | A potent nucleophile is required to attack the aromatic ring. Common nucleophiles include primary and secondary amines, thiols, alkoxides/phenoxides, and some carbanions. Very strong bases, however, can cause side reactions.[4] |
| Leaving Group Ability | Moderate | For SNAr on heteroaromatic systems, the typical leaving group reactivity order is F > Cl > Br > I.[1][4] While fluoride is more reactive, chloride is an excellent and widely used leaving group, offering a good balance of reactivity and substrate availability. |
| Solvent Choice | High | Polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are preferred. They effectively solvate the cationic species and stabilize the charged Meisenheimer complex without interfering with the nucleophile, thereby accelerating the reaction.[4][12] |
| Base | Critical | A base is essential for several reasons: (1) to neutralize the initial HCl salt, (2) to deprotonate protic nucleophiles (e.g., amines, thiols) to increase their nucleophilicity, and (3) to scavenge the HCl generated during the substitution. Inorganic bases like K₃PO₄, K₂CO₃, or organic bases like DIPEA are commonly used.[1][13] |
| Temperature | High | SNAr reactions often require elevated temperatures (80–160 °C) to overcome the activation energy associated with disrupting the aromatic system.[4][14] Microwave irradiation can be a highly effective method for reducing reaction times.[1] |
Experimental Protocols & Workflow
The following protocol provides a robust, self-validating method for the N-arylation of a model secondary amine with 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl.
Protocol: Synthesis of 2-(Morpholino)-5-(pyrrolidin-3-yl)pyridine
This procedure details the reaction of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl with morpholine, a common secondary amine nucleophile.
Materials & Equipment:
-
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (MW: 219.12 g/mol , including HCl)
-
Morpholine (MW: 87.12 g/mol )
-
Potassium Phosphate (K₃PO₄, tribasic, anhydrous, MW: 212.27 g/mol )
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with stir bar
-
Reflux condenser and inert gas (N₂ or Ar) manifold
-
Standard glassware for workup and purification (separatory funnel, flasks)
-
Silica gel for column chromatography
Reagent Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl | 219.12 | 1.0 | 1.0 | 219 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |
| K₃PO₄ | 212.27 | 2.5 | 2.5 | 531 mg |
| DMSO (anhydrous) | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (219 mg, 1.0 mmol) and potassium phosphate (531 mg, 2.5 mmol).
-
Causality Note: Using anhydrous K₃PO₄ is crucial; it acts as both a base and a mild desiccant. At least two equivalents are necessary to neutralize the starting material's HCl salt and the HCl generated in the reaction. A slight excess ensures the reaction medium remains basic.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Argon) for 5-10 minutes. This prevents potential oxidative side reactions at high temperatures.
-
Solvent and Nucleophile Addition: Add anhydrous DMSO (5.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Causality Note: DMSO is an excellent solvent for SNAr due to its high polarity and aprotic nature, which stabilizes the Meisenheimer complex.[4] Adding the nucleophile last ensures it is immediately able to react in the basic medium.
-
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Causality Note: The desired product is organic-soluble. Multiple extractions ensure maximum recovery from the aqueous phase containing DMSO and inorganic salts.
-
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the pure 2-(Morpholino)-5-(pyrrolidin-3-yl)pyridine.
Experimental Workflow Diagram
Troubleshooting and Optimization
Even robust protocols can require optimization. The following table provides guidance on common challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation/temperature. 2. Inactive nucleophile. 3. Insufficient base. | 1. Increase temperature in 20 °C increments. Consider switching to microwave heating (e.g., 160 °C for 30-60 min).[1] 2. Check purity of nucleophile. If using a salt, ensure enough base is present to free it. 3. Increase base to 3.0 equivalents. Ensure anhydrous conditions. |
| Multiple Products / Side Reactions | 1. Nucleophile degradation at high temp. 2. Competing reaction sites on nucleophile. 3. Dimerization or polymerization. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a protecting group strategy for the nucleophile if necessary. 3. Use a higher dilution (lower concentration) to favor intramolecular reaction. |
| Difficult Purification | 1. Residual polar aprotic solvent (DMSO/DMF). 2. Product is highly polar or basic. | 1. Perform multiple, vigorous brine washes during workup. 2. For basic products, consider adding triethylamine (1%) to the chromatography eluent to prevent streaking on silica gel. |
Safety Precautions
-
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May be harmful if swallowed or inhaled.[15]
-
Solvents: Anhydrous DMSO and other polar aprotic solvents should be handled in a well-ventilated fume hood.
-
Bases: Anhydrous potassium phosphate is a fine powder; avoid inhalation. Strong organic bases like DIPEA are corrosive and should be handled with care.
-
Heating: Use a properly secured oil bath with a temperature controller to avoid overheating. For microwave reactions, use only certified microwave-safe vials and follow instrument safety guidelines.
Conclusion
Nucleophilic aromatic substitution using 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl is a highly effective and versatile method for synthesizing complex, nitrogen-containing heterocyclic compounds. By understanding the mechanistic underpinnings of the reaction and carefully controlling key parameters—namely the choice of base, solvent, and temperature—researchers can reliably access a diverse range of functionalized pyridine derivatives. The inherent activation provided by the pyridinium salt form makes this reagent a particularly valuable tool in the design and development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
- Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitutio...
- Wikipedia. Nucleophilic aromatic substitution.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles.
- PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- Chemical Science (RSC Publishing). (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
- Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- Directed nucleophilic aromatic substitution reaction.
- PMC. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Benchchem. Reactivity of the nitro group on a pyridine ring.
- SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemScene. 174789-86-7 | 2-Chloro-5-(pyrrolidin-3-yl)pyridine.
- ACS Publications. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
- Sigma-Aldrich. 2-(Pyrrolidin-3-yl)pyridine hydrochloride | 1198416-89-5.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Fluorochem. 2-(PYRROLIDIN-3-YL)PYRIDINE HCL (CAS 1198416-89-5).
- Royal Society of Chemistry. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemscene.com [chemscene.com]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(Pyrrolidin-3-yl)pyridine hydrochloride | 1198416-89-5 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Solving Solubility Challenges of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl. Solubility is a critical physicochemical property that directly impacts experimental success, from initial in-vitro assays to formulation development. This document provides a structured, in-depth approach to understanding and overcoming common solubility challenges with this compound in aqueous media. Our guidance is rooted in fundamental chemical principles and provides field-proven, practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Understanding
Q1: What is 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl, and why is its aqueous solubility a primary concern?
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl is a heterocyclic organic compound containing a pyridine ring and a pyrrolidine moiety. The "HCl" indicates that it is supplied as a hydrochloride salt.[1] Achieving adequate aqueous solubility is paramount for most biological and pharmaceutical applications. For a compound to be pharmacologically active in an assay or bioavailable in a system, it must first be dissolved in an aqueous medium, such as a buffer or physiological fluid.[2][3] Poor solubility can lead to inaccurate assay results, underestimated potency, and significant challenges in developing viable formulations.[4][5]
Q2: How does the hydrochloride (HCl) salt form enhance aqueous solubility compared to the free base?
The parent compound, 2-Chloro-5-(pyrrolidin-3-yl)pyridine, is a weak base due to the presence of nitrogen atoms in the pyridine and pyrrolidine rings. These nitrogen atoms can accept a proton (H+). By reacting the basic free form with hydrochloric acid, a salt is formed.[6][7] This process protonates the basic nitrogen, creating a positively charged ammonium cation. This charged, ionic form is significantly more polar than the neutral free base, leading to much more favorable interactions with polar water molecules and, consequently, a dramatic increase in aqueous solubility.[8][9] Many pharmaceutical compounds are formulated as salts for this very reason.[10]
Q3: What are the primary factors that I can manipulate to influence the solubility of this compound?
There are three primary factors you can control in the lab to modulate the solubility of an ionizable compound like this one:
-
pH: As a salt of a weak base, its solubility is highly dependent on the pH of the solution.[11][12] This is the most powerful and often the first variable to adjust.
-
Co-solvents: The addition of a water-miscible organic solvent can reduce the overall polarity of the aqueous medium, which can help solubilize less polar compounds.[5][13]
-
Temperature: For most solids, solubility increases with temperature.[14][15]
Section 2: Troubleshooting Common Solubility Issues
Q4: I am trying to dissolve 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl in neutral water (pH 7) or a phosphate-buffered saline (PBS) and it is not fully dissolving or forms a cloudy suspension. What is my first step?
This is a common and expected observation. The first and most critical step is to lower the pH of your solvent .
Causality: Even though the compound is an HCl salt, dissolving it in a neutral or buffered solution can cause the protonated, soluble form to deprotonate and revert to the less soluble free base. This shifts the equilibrium towards the insoluble species, causing precipitation or cloudiness.[16][17] The primary troubleshooting step is to ensure the solution is sufficiently acidic to keep the compound in its charged, soluble, protonated state.
Immediate Action: Prepare your solvent (e.g., deionized water) and add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the solid dissolves. A pH of 4-5 is often a good starting point.
Q5: How do I determine the optimal pH for dissolving my compound to ensure it remains in solution?
To determine the optimal pH, you need to consider the pKa of the compound's conjugate acid. The pKa is the pH at which the compound is 50% in its protonated (charged) form and 50% in its deprotonated (neutral) form.
Scientific Principle: To maintain a compound predominantly in its soluble, protonated state, the pH of the solution should be at least 1 to 2 units below its pKa.[11] At a pH 2 units below the pKa, approximately 99% of the compound will be in the charged, more soluble form. While the specific pKa for this exact molecule requires experimental determination, pyridine derivatives are typically weakly basic.[11]
Practical Approach (pH-Solubility Profile):
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8).
-
Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH. This profile will clearly show the pH range where solubility is maximized.
Q6: My compound dissolved perfectly in an acidic stock solution, but it precipitated when I diluted it into my neutral (pH 7.4) cell culture media for an experiment. Why did this happen and how can I fix it?
This is a classic case of exceeding the thermodynamic solubility in the final assay medium. Your acidic stock solution keeps the compound soluble at a high concentration, but when you dilute it into the high-volume, neutral pH buffer, the pH of the final solution is dominated by the buffer. This raises the pH, causing the compound to convert to its less soluble free base and precipitate.
Troubleshooting Strategies:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in the assay to a level below its solubility limit at pH 7.4.
-
Incorporate a Co-solvent: If a higher concentration is necessary, consider preparing the stock solution in a solvent like DMSO and then performing a serial dilution. However, be mindful of the final DMSO concentration, as it can be toxic to cells (typically <0.5% v/v is recommended).
-
Pre-dilution Strategy: Perform an intermediate dilution step. Dilute the acidic stock into a mildly acidic buffer first, and then add this to the final assay medium. This can sometimes help, but may not be sufficient if the final pH is still too high.
-
Use of Surfactants or Cyclodextrins: For persistent issues, formulation aids like non-ionic surfactants (e.g., Tween® 80) or cyclodextrins can be used in the final medium to increase apparent solubility, though their compatibility with the specific assay must be validated.[18]
Section 3: Advanced Solubilization Strategies
Q7: I've optimized the pH, but I still cannot achieve the high concentration required for my experiment. What should I try next?
When pH adjustment is insufficient, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][13] This makes the solvent more "hospitable" to less polar molecules, thereby increasing solubility.[19]
Commonly Used Co-solvents in Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Use with caution due to potential bioactivity/toxicity.
Q8: How do I systematically select a co-solvent and determine the optimal concentration?
The process is experimental and involves creating a co-solvent solubility profile.
-
Selection: Choose a few biocompatible co-solvents (e.g., Ethanol, PG, PEG 400).
-
Screening: Prepare a series of solvent mixtures with varying percentages of the co-solvent in your acidic buffer (e.g., 5%, 10%, 20%, 30% v/v).
-
Determination: Use the shake-flask method described in Q5 to determine the compound's solubility in each co-solvent mixture.
-
Analysis: Plot solubility as a function of co-solvent concentration. This will reveal the most effective co-solvent and the concentration needed to achieve your target solubility. Be aware that sometimes solubility can decrease at very high co-solvent concentrations.[20]
Q9: Can I use heat to help dissolve the compound? What are the potential risks involved?
Yes, gently warming the solution can often help dissolve the compound faster and may increase the amount that can be dissolved.[14][15] This is because the dissolution process for most solids is endothermic (absorbs heat).
Risks and Considerations:
-
Compound Stability: Ensure the compound is stable at the temperature used. Overheating can cause degradation. Always consult the compound's technical data sheet for stability information.
-
Supersaturation: When you dissolve a compound at a higher temperature and then cool it to room temperature, you can create a supersaturated solution. This is an unstable state, and the compound may spontaneously precipitate out of solution over time, upon agitation, or when introducing a seed crystal (like a speck of dust).[17]
-
Best Practice: If using heat, it is best to prepare the solution fresh before each experiment. After dissolving with gentle heat, allow the solution to cool to room temperature and observe it for any signs of precipitation before use.
Data Summary & Protocols
Table 1: Troubleshooting Strategy Comparison
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | Increases the fraction of the ionized, more polar form of the molecule.[12] | Highly effective for ionizable compounds; low cost. | May not be compatible with final assay pH; potential for precipitation upon dilution. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[13] | Can significantly increase solubility; useful for stock solutions. | May affect biological assay performance; requires optimization; potential for toxicity. |
| Heating | Increases kinetic energy, often increasing solubility for endothermic dissolutions.[14] | Simple and quick method to aid dissolution. | Can lead to unstable supersaturated solutions; risk of compound degradation. |
Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM Aqueous Stock Solution
-
Objective: To prepare a stable, acidic stock solution of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl.
-
Materials:
-
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (MW: 219.11 g/mol , assuming it is the monohydrochloride)
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Volumetric flask (e.g., 10 mL)
-
Calibrated analytical balance
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate Mass: To make 10 mL of a 10 mM solution, weigh out 2.19 mg of the compound (Mass = 0.010 L * 0.010 mol/L * 219.11 g/mol ).
-
Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.
-
Add Solvent: Add approximately 7-8 mL of deionized water to the flask.
-
Acidify & Dissolve: Place a small stir bar in the flask and put it on a magnetic stirrer. While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity. Continue adding acid until all the solid has completely dissolved.
-
Check pH: Once dissolved, check the pH to ensure it is in the acidic range (e.g., pH 3-5).
-
Dilute to Volume: Remove the stir bar (rinsing it with a small amount of deionized water into the flask) and carefully add deionized water to the calibration mark on the flask.[21]
-
Mix & Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Store at the recommended temperature (typically 2-8°C), protected from light.
-
Visual Guides & Workflows
Diagram 1: pH-Dependent Solubility Equilibrium
This diagram illustrates the chemical equilibrium that governs the solubility of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl in water. Lowering the pH (adding H+) shifts the equilibrium to the right, favoring the more soluble protonated form.
Caption: pH effect on compound ionization and solubility.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This flowchart provides a logical, step-by-step decision-making process for addressing solubility challenges in the laboratory.
Caption: Decision tree for systematic solubility enhancement.
References
-
Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link]
- Kumar, S., & Singh, A. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research, 5(4), 12-23.
- Pawar, P., & Vavia, P. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery Science and Technology, 53, 101191.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(11), 1-8.
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Rytting, J. H., McHan, D. R., & Higuchi, T. (1986). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 75(6), 548-551.
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128.
- Singh, A., & Pai, R. S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutics, 4(2), 149-159.
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(3), 345-353.
-
CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]
- Sathesh Babu, P. R., & Subrahmanyam, C. V. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistrystudent.com [chemistrystudent.com]
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- 15. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
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- 17. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming steric hindrance in 2-Chloro-5-(pyrrolidin-3-yl)pyridine derivatives
The following technical guide addresses the synthesis, functionalization, and troubleshooting of 2-Chloro-5-(pyrrolidin-3-yl)pyridine derivatives. This scaffold is a critical pharmacophore in nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors.
The primary "steric hindrance" challenges with this molecule typically arise in two distinct phases:
-
Constructing the C5–C3' Bond: Steric clash between the pyrrolidine nitrogen protecting group (e.g., Boc, Cbz) and the pyridine ortho-hydrogens (H4/H6) during cross-coupling.
-
Functionalizing the C2-Chloro Position: Overcoming electronic deactivation and steric bulk when introducing complex nucleophiles at the 2-position.
Module 1: Synthesis & Scaffold Construction
Core Challenge: Low yields in Suzuki-Miyaura or Negishi couplings due to steric bulk of the N-protecting group on the pyrrolidine ring.
Troubleshooting Guide: C5-Coupling Failures
Q: My Suzuki coupling between 2-chloro-5-iodopyridine and (N-Boc-pyrrolidin-3-yl)boronic acid is stalling. Is this steric hindrance? A: Yes, likely at the transmetalation step . The bulky N-Boc group on the pyrrolidine ring can sterically interfere with the palladium center, especially if the boronic acid is pinacol-derived (BPin), which adds further bulk.
Diagnostic Protocol:
-
Check Ligand Cone Angle: Standard ligands like PPh3 (cone angle ~145°) are often insufficient for bulky alkyl-aryl couplings.
-
Switch to SPhos or XPhos: These biaryl phosphine ligands are designed to facilitate transmetalation in sterically demanding Suzuki couplings.
-
Base Selection: Carbonate bases (
) may be too insoluble or weak. Switch to (monohydrate) in a toluene/water system to speed up the activation of the boronate species.
Optimized Protocol (Suzuki-Miyaura):
-
Catalyst:
(5 mol%) or Pd-PEPPSI-IPr (for extremely hindered substrates). -
Ligand: XPhos (if using a precatalyst like
). -
Solvent: 1,4-Dioxane :
(4:1). The water is critical for the boronic acid activation. -
Temperature: 90–100 °C.
Q: Would a Negishi coupling be better to avoid the boronate steric issues? A: Negishi couplings (using organozinc reagents) often tolerate sterics better than Suzuki couplings because the transmetalation is kinetically faster. However, the preparation of the (N-Boc-pyrrolidin-3-yl)zinc iodide reagent is sensitive.
-
Recommendation: Use CPhos or RuPhos ligands. These allow the coupling to proceed at lower temperatures (room temp to 60°C), minimizing decomposition of the alkylzinc reagent.
Module 2: Functionalizing the C2-Position
Core Challenge: The 2-Chloro group is electronically activated for
Troubleshooting Guide: C2-Substitution
Q: I cannot displace the 2-Cl with a secondary amine using standard
Solution: Switch to Buchwald-Hartwig Amination.
Decision Matrix for C2-Functionalization:
| Variable | Condition A: Nucleophilic Aromatic Sub.[1] ( | Condition B: Buchwald-Hartwig (Pd-Cat) |
| Nucleophile | Primary, unhindered amines (e.g., methylamine) | Bulky secondary amines, anilines, amides |
| Electronic State | Works best if Pyridine has EWG (e.g., | Works well on electron-neutral/rich pyridines |
| Steric Tolerance | Low (sensitive to ortho-substituents) | High (with bulky ligands like BrettPhos ) |
| Preferred Reagent |
Q: How do I prevent the pyrrolidine nitrogen from reacting during the C2-coupling? A: You must use an orthogonal protecting group strategy.
-
If the C2-reaction requires basic conditions (Buchwald), protect the pyrrolidine with Boc (stable to base).
-
If the C2-reaction requires acidic conditions (rare for this scaffold), use Cbz or Bn .
-
Warning: If the pyrrolidine NH is free, it will compete with your external nucleophile for the Pd catalyst, leading to polymerization or self-coupling.
Module 3: Conformational Control & Purification
Core Challenge: Rotational barriers and chirality leading to complex NMR spectra or separation difficulties.
FAQ: Analysis & Separation
Q: My NMR shows broad peaks/split signals. Is my compound impure? A: Not necessarily. This is likely due to rotamers .
-
N-Boc Rotamers: The carbamate bond on the pyrrolidine rotates slowly on the NMR timescale.
-
Pyridine-Pyrrolidine Bond: The bond connecting C5(Py) and C3(Pyr) has free rotation, but bulky groups can create preferred conformers.
-
Verification: Run the NMR at 353 K (80 °C) in DMSO-
. If the peaks coalesce into sharp singlets, it is a rotamer issue, not an impurity.
Q: How do I separate the enantiomers of the 3-pyrrolidinyl group? A: The 3-position is a chiral center. If you synthesized it from racemic starting materials, you have a racemate.
-
Resolution: Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC for this scaffold due to the basic nitrogen.
-
Column: Chiralpak AD-H or IG.
-
Mobile Phase:
with MeOH + 0.1% Diethylamine (DEA). The DEA prevents tailing of the basic pyrrolidine nitrogen.
Visual Troubleshooting Workflows
Workflow 1: Synthesis Decision Tree
Use this logic flow to select the correct coupling strategy based on your specific steric constraints.
Caption: Decision tree for optimizing the C5-C3' bond formation. Choosing the right ligand system (XPhos/RuPhos) is critical for overcoming steric barriers.
Workflow 2: C2-Functionalization Mechanism & Steric Clash
Understanding why standard SNAr fails and how Pd-catalysis bypasses the steric wall.
Caption: Comparison of SNAr vs. Buchwald-Hartwig pathways. SNAr fails with bulky nucleophiles due to transition state destabilization; Pd-catalysis circumvents this.
Quantitative Data: Ligand Performance Comparison
Table 1: Relative efficiency of phosphine ligands in the coupling of 2-chloro-5-iodopyridine with hindered pyrrolidine boronates.
| Ligand | Type | Cone Angle (°) | Yield (Suzuki) | Notes |
| Monodentate | 145 | < 20% | Fails to support transmetalation of bulky alkyl groups. | |
| dppf | Bidentate | 98 (bite) | 45-60% | Standard choice; moderate success but slow kinetics. |
| SPhos | Biaryl | ~190 | 85% | Excellent for alkyl boronates; water-tolerant. |
| XPhos | Biaryl | ~200 | 92% | Best for sterically demanding couplings; prevents dehalogenation. |
| BrettPhos | Biaryl | >200 | N/A | Best for C2-amination (Buchwald) , not C5-coupling. |
References
-
Organic Syntheses. Palladium-Catalyzed Amination of Aryl Halides with Amines.[2] Org.[3][4][5] Synth. 2002 , 79, 176. [Link]
-
Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011 , 2, 27-50. [Link]
-
MDPI Molecules. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules 2021 , 26(7), 1996. [Link]
-
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. J. Org. Chem. 2019 , 84, 8, 4525–4543. [Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning with 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalyst deactivation during palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck) involving 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl .
Working with this specific substrate presents a "perfect storm" of catalytic liabilities: an unactivated aryl chloride, a highly Lewis-basic pyridine ring, a nucleophilic secondary amine (pyrrolidine), and an acidic hydrochloride salt. This document synthesizes field-proven methodologies to bypass these liabilities, ensuring robust catalytic turnover and high product yields.
Mechanistic Troubleshooting: The "Why" Behind the Failure
To solve catalyst poisoning, we must first understand the causality behind the experimental failure. The structure of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl inherently drives palladium catalysts toward off-cycle, inactive states.
Q: Why does my palladium catalyst die (turn into Pd black) shortly after adding this substrate? A: Catalyst poisoning here is driven by two competing nucleophiles in the substrate: the pyridine nitrogen and the pyrrolidine secondary amine. The lone pairs on these nitrogen atoms strongly coordinate to the active Pd(0) or Pd(II) metal center[1]. When using traditional, unhindered ligands (like PPh₃), these nitrogen atoms displace the phosphine ligands, forming a stable, catalytically dormant palladium-heterocycle complex[2]. Without the stabilizing phosphine ligands, the exposed Pd(0) rapidly aggregates into insoluble, inactive palladium black[1].
Q: How does the HCl salt form contribute to catalyst deactivation? A: Cross-coupling reactions require a stoichiometric base to neutralize the hydrogen halide (HX) byproduct formed during the catalytic cycle, which is essential for regenerating the active Pd(0) species[3]. If you use the standard 1.2 to 1.5 equivalents of base, the HCl salt of your substrate will immediately consume 1.0 equivalent. This leaves the catalytic cycle starved of base, halting the reductive elimination step and trapping the catalyst in a Pd(II) resting state[3].
Figure 1: Divergent pathways of Pd(0) reacting with the substrate based on ligand sterics.
Strategic Solutions & Best Practices: The "How"
Q: How do I prevent the pyridine and pyrrolidine nitrogens from binding to the palladium? A: The solution is entirely steric. You must utilize bulky, electron-rich dialkylbiarylphosphine ligands (commonly known as Buchwald ligands, such as BrettPhos, RuPhos, or GPhos)[4]. The massive steric profile of these ligands acts as a physical shield around the palladium center. It allows the relatively flat C-Cl bond to approach for oxidative addition but physically repels the bulky pyrrolidine and pyridine rings from coordinating[2]. Furthermore, the steric bulk accelerates the final reductive elimination step, preventing product inhibition[5].
Q: C-Cl bonds are notoriously hard to activate. How do I ensure oxidative addition occurs before the catalyst degrades? A: Aryl chlorides (C-Cl) have higher bond dissociation energies than bromides or iodides. To force oxidative addition, the palladium center must be highly electron-rich[6]. Buchwald ligands are highly electron-donating, which enriches the Pd center and facilitates the insertion into the C-Cl bond[4]. Additionally, using a precatalyst (like a Palladacycle G3 or G4) ensures the rapid, quantitative generation of the active monoligated Pd(0) species, outcompeting the degradation pathways[5].
Quantitative Data Presentation: System Optimization
The table below summarizes the causality and expected outcomes when shifting from a traditional catalytic system to an optimized system for this specific substrate.
| Parameter | Traditional System (e.g., Pd(PPh₃)₄) | Optimized System (e.g., Pd-G4-BrettPhos) | Causality / Rationale |
| Catalyst Loading | 5–10 mol% | 1–2 mol% | Precatalysts generate active Pd(0) quantitatively; less catalyst is lost to off-cycle poisoning[5]. |
| Ligand Sterics | Low (Triphenylphosphine) | High (Dialkylbiarylphosphine) | Bulky ligands physically block the pyridine/pyrrolidine nitrogens from coordinating to the metal[2]. |
| Base Equivalents | 1.5 equiv | 2.5–3.0 equiv | The extra 1.0 equiv is strictly required to neutralize the HCl salt of the substrate[3]. |
| Reaction Temp | 100–120 °C | 65–80 °C | Electron-rich ligands lower the activation barrier for C-Cl oxidative addition, allowing milder conditions[4]. |
| Expected Yield | < 20% (Rapid Pd black formation) | > 85% (Clean conversion) | Prevention of catalyst deactivation ensures full catalytic turnover. |
Experimental Protocols
To guarantee a self-validating system, the following protocol utilizes a pre-neutralization strategy and a state-of-the-art precatalyst system. Note: If the pyrrolidine secondary amine is NOT your intended nucleophile, it must be protected (e.g., with a Boc group) prior to this step to prevent uncontrolled polymerization.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-(pyrrolidin-3-yl)pyridine
Materials Required:
-
Electrophile: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (1.0 equiv)
-
Nucleophile: Desired primary or secondary amine (1.2 equiv)
-
Precatalyst/Ligand: BrettPhos Pd G4 (2 mol%) and BrettPhos ligand (2 mol%)
-
Base: LiHMDS or NaOtBu (3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or THF
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer it to an argon-filled glovebox or use standard Schlenk line techniques. Oxygen is a potent poison for Pd(0) and must be rigorously excluded[6].
-
Base Loading & Neutralization: Add the 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (1.0 equiv) to the vial. Add 1.0 equivalent of the base (e.g., NaOtBu) and a small amount of solvent. Stir for 10 minutes at room temperature. Causality: This pre-neutralizes the HCl salt, generating the free base of the substrate and preventing localized acidic pockets that could degrade the catalyst.
-
Reagent Addition: Add the remaining base (2.0 equiv) and the amine nucleophile (1.2 equiv).
-
Catalyst Activation: In a separate dry vial, mix the BrettPhos Pd G4 precatalyst (2 mol%) and the BrettPhos ligand (2 mol%) in 1 mL of degassed solvent. Causality: Pre-mixing ensures the active monoligated L-Pd(0) species forms immediately upon introduction to the basic environment, preventing the formation of unligated Pd.
-
Reaction Initiation: Transfer the catalyst solution to the main reaction vial. Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.
-
Monitoring: Monitor the reaction via LC-MS after 2 hours. A successful reaction will maintain a homogeneous yellow/orange color. The appearance of a black precipitate (Pd black) indicates catalyst death[1].
-
Workup: Once complete, cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Figure 2: Experimental workflow emphasizing the critical pre-neutralization step.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows 50% conversion, but the reaction has completely stalled. What happened? A: A stalled reaction at partial conversion usually indicates product inhibition or catalyst poisoning over time. As the product forms, it may be a stronger Lewis base than the starting material, eventually outcompeting the ligand for the palladium center[5]. Troubleshooting: Increase the ligand-to-palladium ratio slightly (e.g., 1:1.5) or switch to a more sterically demanding ligand like tBuBrettPhos.
Q: Can I use a weaker base like K₂CO₃ instead of NaOtBu? A: It depends on your nucleophile. While weaker bases are highly tolerant of sensitive functional groups, they often lack the strength to efficiently deprotonate the amine nucleophile or neutralize the HCl salt quickly enough in non-polar solvents[7]. If you must use K₂CO₃, ensure it is finely milled (to increase surface area) and consider adding a phase-transfer catalyst or switching to a more polar solvent like DMF, though this may require re-optimizing the catalyst.
Q: I am observing homocoupling of my nucleophile instead of the desired cross-coupling. Why? A: Homocoupling is a classic sign that oxidative addition into the C-Cl bond is failing or is too slow. Because the aryl chloride is unactivated, the Pd catalyst is resting in a state where it facilitates side-reactions (like oxidation of the amine)[5]. Troubleshooting: Ensure your solvent is strictly degassed (oxygen promotes homocoupling)[8], and verify that you are using an electron-rich ligand capable of activating C-Cl bonds.
References
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. ChemTalk. Available at:[Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Available at:[Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (PMC). Available at:[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlorobis(triphenylphosphine)palladium(II) Catalyst [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | Benchchem [benchchem.com]
Validation & Comparative
Mass spectrometry (LC-MS) identification of 2-Chloro-5-(pyrrolidin-3-yl)pyridine
An In-Depth Technical Guide to the Mass Spectrometry (LC-MS) Identification of 2-Chloro-5-(pyrrolidin-3-yl)pyridine: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and development, the precise structural identification and characterization of novel chemical entities are paramount. 2-Chloro-5-(pyrrolidin-3-yl)pyridine is a heterocyclic building block of significant interest, often utilized in the synthesis of pharmacologically active compounds, including agents targeting nicotinic acetylcholine receptors (nAChRs)[1][2]. Its structural integrity, purity, and metabolic fate are critical parameters that demand robust analytical methodologies for confirmation.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as the gold standard for the analysis of such small molecules, offering unparalleled sensitivity and selectivity[3][4]. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the LC-MS/MS-based identification of 2-Chloro-5-(pyrrolidin-3-yl)pyridine. It delves into the causality behind experimental choices, presents a self-validating protocol, and objectively compares the technique with other analytical alternatives, supported by predictive data and established fragmentation principles.
Physicochemical Profile of 2-Chloro-5-(pyrrolidin-3-yl)pyridine
A foundational understanding of the analyte's properties is crucial for method development. These parameters directly influence chromatographic behavior, ionization efficiency, and fragmentation patterns.
| Property | Value | Source |
| CAS Number | 174789-86-7 | [5] |
| Molecular Formula | C₉H₁₁ClN₂ | [5] |
| Molecular Weight | 182.65 g/mol | [5] |
| Structure | ClC1=NC=C(C=C1)C2CNCC2 | [5] |
| Calculated [M+H]⁺ | 183.0738 (for ³⁵Cl) / 185.0708 (for ³⁷Cl) |
Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a molecule like 2-Chloro-5-(pyrrolidin-3-yl)pyridine, which possesses basic nitrogen atoms and is amenable to ionization, LC-MS/MS is the preferred technique. It provides a trifecta of analytical certainty: chromatographic retention time, precursor mass, and a unique fragmentation "fingerprint."[4] This multi-dimensional confirmation is essential for unambiguous identification in complex matrices such as plasma or reaction mixtures.
Experimental Workflow: A Self-Validating System
The protocol described below is designed to be inherently robust, incorporating best practices to ensure data integrity and reproducibility.[6][7]
Caption: High-level workflow for LC-MS/MS identification.
Detailed Experimental Protocol
1. Sample Preparation: The goal of sample preparation is to present the analyte in a clean, compatible format for the LC-MS system. For a standard solution or a relatively clean reaction mixture, a simple dilution is sufficient.
-
Protocol: Prepare a 1 µg/mL stock solution of 2-Chloro-5-(pyrrolidin-3-yl)pyridine in methanol.
-
Working Solution: Dilute the stock solution 1:100 in the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Rationale: Diluting in the initial mobile phase ensures good peak shape and prevents solvent effects that can arise from injecting a sample in a stronger, more organic solvent.[6]
2. Liquid Chromatography (LC) Conditions: The LC separation is designed to retain and resolve the analyte from potential impurities, ensuring it enters the mass spectrometer as a pure band. A reversed-phase C18 column is a standard starting point for small molecules of intermediate polarity.[8]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 2.6 µm | Provides good efficiency and resolution for a fast analysis.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting ionization in positive mode.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with good UV transparency and MS compatibility. |
| Gradient | 5% B to 95% B over 5 min | A gradient ensures that compounds with a range of polarities can be eluted effectively. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and pressure. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
3. Mass Spectrometry (MS) Conditions: The MS parameters are optimized to achieve maximum sensitivity for the target analyte. Electrospray Ionization (ESI) in positive mode is the logical choice due to the presence of basic nitrogen atoms in the pyridine and pyrrolidine rings, which are readily protonated.[4]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The molecule's structure is highly amenable to protonation to form [M+H]⁺. |
| Scan Type | Full Scan (MS1) & Product Ion Scan (MS/MS) | MS1 confirms the precursor mass; MS/MS provides structural fragmentation data. |
| MS1 Scan Range | m/z 100-300 | To detect the [M+H]⁺ ion at m/z 183.07/185.07. |
| Precursor Ion (MS/MS) | m/z 183.1 | Selection of the monoisotopic peak of the protonated molecule (containing ³⁵Cl). |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies ensures capture of both low-energy and high-energy fragments. |
Predicted Mass Spectrum and Fragmentation
The power of MS/MS lies in its ability to generate a reproducible fragmentation pattern that is characteristic of a molecule's structure. For 2-Chloro-5-(pyrrolidin-3-yl)pyridine, fragmentation is expected to occur at the weakest bonds and through stable neutral losses.
-
Molecular Ion: The full scan (MS1) spectrum will show a characteristic doublet for the [M+H]⁺ ion at m/z 183.1 and m/z 185.1 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[9]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the m/z 183.1 precursor is predicted to yield several key fragments. The bond between the two rings and fragmentation within the pyrrolidine ring are the most likely pathways.
Caption: Predicted MS/MS fragmentation pathway.
Predicted Major Fragment Ions:
| m/z (for ³⁵Cl) | Proposed Neutral Loss | Proposed Fragment Structure |
| 156.1 | C₂H₃ (Ethene from pyrrolidine) | Cleavage within the pyrrolidine ring |
| 128.0 | C₃H₇N (Pyrrolidine ring opening) | Chloropyridinyl-methylene cation |
| 114.0 | C₄H₇N (Pyrrolidinyl radical) | 2-Chloro-5-vinylpyridine cation |
Comparative Analysis with Alternative Methodologies
While LC-MS/MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.[10] Each method provides a different piece of the structural puzzle.
| Technique | Principle | Advantages for this Analyte | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis. | Highest sensitivity and selectivity; provides MW and fragmentation data; ideal for complex mixtures.[4] | Provides limited information on stereochemistry and atom connectivity. |
| GC-MS | Gas-phase separation followed by mass analysis. | Excellent for volatile, thermally stable compounds; extensive libraries for matching.[11] | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field. | The definitive method for structural elucidation, showing precise atom connectivity (¹H, ¹³C).[10] | Low sensitivity (requires mg amounts); complex mixtures are difficult to analyze. |
| IR/UV-Vis Spectroscopy | Molecular vibrations / electronic transitions. | Provides functional group information (IR) and data on conjugated systems (UV-Vis).[10] | Low specificity; not suitable for definitive identification on its own. |
Conclusion
The identification of 2-Chloro-5-(pyrrolidin-3-yl)pyridine is most effectively and efficiently achieved using Liquid Chromatography-Tandem Mass Spectrometry. The method provides orthogonal data points (retention time, precursor mass, and fragmentation pattern) that, when combined, offer an exceptionally high degree of confidence in the analyte's identity. The presented protocol, grounded in established scientific principles, serves as a robust starting point for researchers in pharmaceutical and chemical analysis. While techniques like NMR are indispensable for absolute structural confirmation of a new entity, LC-MS/MS remains the superior choice for routine identification, purity assessment, and quantification in complex matrices, underpinning the pace and integrity of modern drug development.
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- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
- Application of LCMS in small-molecule drug development. (2016, August 24).
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- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
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- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. (n.d.).
- LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27).
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- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. (2002, June 20).
- Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications. (2002, May 29).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
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- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
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Navigating Synthesis: A Comparative Guide to the Reactivity of 2-Chloro-5-(pyrrolidin-3-yl)pyridine as a Free Base versus its Hydrochloride Salt
For Immediate Publication
In the landscape of pharmaceutical and materials science research, the choice between using a free base or a salt form of a chemical intermediate can significantly impact reaction outcomes, efficiency, and scalability. This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-(pyrrolidin-3-yl)pyridine in its free base form versus its hydrochloride (HCl) salt. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
Core Chemical Differences: The Impact of Protonation
The fundamental distinction between the free base and the HCl salt lies in the protonation state of the pyrrolidine nitrogen. In the free base form, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. Conversely, in the hydrochloride salt, this nitrogen is protonated, forming a quaternary ammonium salt with a chloride counter-ion.[1][2] This seemingly simple acid-base chemistry has profound implications for the molecule's overall reactivity.
| Feature | 2-Chloro-5-(pyrrolidin-3-yl)pyridine (Free Base) | 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl |
| Pyrrolidine Nitrogen | Neutral, Nucleophilic, Basic | Positively Charged, Non-nucleophilic |
| Solubility | Generally higher in organic solvents | Generally higher in polar/aqueous solvents[3][4] |
| Handling | Can be an oil or low-melting solid, potentially hygroscopic | Typically a stable, crystalline solid[3] |
| Reactivity of Pyrrolidine | Can act as a nucleophile or base | Inactive as a nucleophile or base |
| Reactivity of Pyridine Ring | Electron-donating effect from the pyrrolidine substituent | Strong electron-withdrawing effect from the protonated pyrrolidinium group |
The protonation of the pyrrolidine nitrogen in the HCl salt effectively "protects" it from participating in reactions where it might otherwise act as a nucleophile or a base.[5] This can be an advantageous feature, preventing unwanted side reactions. However, it also necessitates an additional step to liberate the free base if the pyrrolidine's nucleophilicity is required for a subsequent transformation.
Reactivity at the Pyridine Ring: A Tale of Two Electronic Environments
The primary site of reactivity on the pyridine ring of 2-Chloro-5-(pyrrolidin-3-yl)pyridine is the carbon atom bearing the chlorine substituent, which is susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8] The ease of this reaction is heavily influenced by the electronic nature of the substituents on the pyridine ring.
Free Base: The neutral pyrrolidine group acts as a mild electron-donating group through its sigma bonds. This slightly increases the electron density on the pyridine ring, which can modestly deactivate it towards nucleophilic attack compared to an unsubstituted 2-chloropyridine.
HCl Salt: The protonated pyrrolidinium group is strongly electron-withdrawing due to the positive charge on the nitrogen. This effect significantly decreases the electron density of the pyridine ring, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack.[7]
This difference in electronic effects leads to a predictable difference in reactivity for SNAr reactions at the 2-position of the pyridine ring.
Caption: Electronic effects of the substituent on the pyridine ring.
Comparative Experimental Protocols and Expected Outcomes
To illustrate the practical differences in reactivity, let's consider a common synthetic transformation: a nucleophilic aromatic substitution with a generic secondary amine (e.g., morpholine).
Experiment 1: SNAr with the Free Base
Objective: To displace the chlorine atom with morpholine using the free base starting material.
Protocol:
-
To a solution of 2-Chloro-5-(pyrrolidin-3-yl)pyridine (1.0 eq) in a suitable high-boiling aprotic solvent (e.g., NMP, DMSO) is added morpholine (1.2 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq).
-
The reaction mixture is heated to 120-150 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality: The added base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting material and the product. The high temperature is required to overcome the activation energy for the SNAr reaction on the moderately activated pyridine ring.[6]
Experiment 2: SNAr with the HCl Salt
Objective: To displace the chlorine atom with morpholine using the HCl salt starting material.
Protocol:
-
To a suspension of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (1.0 eq) in a high-boiling aprotic solvent (e.g., NMP, DMSO) is added morpholine (2.2 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (3.0 eq).
-
The reaction mixture is heated to 100-130 °C and monitored by TLC or LC-MS.
-
Work-up and purification are performed as described in Experiment 1.
Causality: An additional equivalent of base is required to first neutralize the HCl salt and generate the free base in situ.[5] The remaining base then serves to quench the HCl produced during the SNAr reaction. Due to the electron-withdrawing nature of the (transiently deprotonated) pyrrolidinium group, the reaction may proceed at a lower temperature and/or in a shorter time frame compared to starting with the isolated free base.
Caption: Comparative experimental workflows for SNAr.
Expected Data Summary
| Parameter | Experiment 1 (Free Base) | Experiment 2 (HCl Salt) |
| Reaction Temperature | Higher (e.g., 120-150 °C) | Potentially Lower (e.g., 100-130 °C) |
| Reaction Time | Longer | Shorter |
| Base Equivalents | 2.0 | 3.0 |
| Yield | Good to Excellent | Good to Excellent |
| Handling | May require handling of a less stable oil/solid | Easier handling of a stable crystalline solid |
Reactivity of the Pyrrolidine Moiety
When the desired reaction involves the pyrrolidine nitrogen (e.g., acylation, alkylation), the free base is the required starting material. The HCl salt is unreactive at the pyrrolidine nitrogen due to the absence of the lone pair.
Protocol: N-Acylation of the Free Base
-
Dissolve 2-Chloro-5-(pyrrolidin-3-yl)pyridine (1.0 eq) in an aprotic solvent like DCM or THF.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up involves washing with aqueous solutions to remove excess reagents and the amine salt by-product, followed by drying and purification.
If starting with the HCl salt, an initial neutralization step with a suitable base is necessary to generate the free base before proceeding with the acylation.[5]
Conclusion and Practical Recommendations
The choice between 2-Chloro-5-(pyrrolidin-3-yl)pyridine free base and its HCl salt is a critical decision in synthesis design.
-
For reactions at the pyridine ring (SNAr): The HCl salt can be advantageous due to its enhanced reactivity, potentially allowing for milder reaction conditions. Its solid nature also facilitates easier handling and weighing. However, this comes at the cost of requiring an additional equivalent of base.
-
For reactions at the pyrrolidine nitrogen: The free base is the mandatory starting material. If only the HCl salt is available, it must be neutralized prior to or in situ during the reaction.
Ultimately, the optimal choice depends on the specific reaction, available reagents, and desired process efficiency. A thorough understanding of the underlying chemical principles governing the reactivity of both forms will empower researchers to make informed decisions and achieve their synthetic goals with greater success.
References
-
K. M. B. O'Connell, et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Process Research & Development. Available at: [Link]
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Available at: [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Available at: [Link]
-
Quora. (2018, March 4). What is the reaction between hydrochloric and amine?. Available at: [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Wikidoc. (2012, August 9). Freebase (chemistry). Available at: [Link]
-
Lucero-Borja, D., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]
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- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Infrared Spectroscopy of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl, a key heterocyclic compound with applications in pharmaceutical research. As a Senior Application Scientist, this document moves beyond a simple peak listing to offer a comparative and predictive analysis, grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to forecast its spectral features, compare it with its constituent moieties, and provide a robust experimental protocol for its characterization.
The Power of FT-IR in Structural Elucidation of Heterocyclic APIs
In pharmaceutical development, confirming the identity, purity, and structure of active pharmaceutical ingredients (APIs) is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[1][2] By measuring the absorption of infrared radiation by a molecule, FT-IR provides a unique "molecular fingerprint" based on the vibrational modes of its chemical bonds.[2][3] For complex heterocyclic molecules like 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl, FT-IR is instrumental in verifying the presence of key functional groups and confirming the successful formation of the hydrochloride salt.[4][5]
The analysis of hydrochloride salts of amines presents a distinct spectral landscape compared to their free-base counterparts. The protonation of the nitrogen atom introduces new vibrational modes, particularly the N-H⁺ stretching and bending bands, which are highly characteristic and informative.[5][6]
Deconstructing the Spectrum: A Predictive Analysis
Sources
Analytical Differentiation of 2-Chloro-5-(pyrrolidin-3-yl)pyridine from its Structural Isomers: A Comprehensive Guide for Medicinal Chemists
In modern drug discovery, heteroaryl-substituted saturated heterocycles are privileged scaffolds. Specifically, 2-Chloro-5-(pyrrolidin-3-yl)pyridine (CAS 174789-86-7) serves as a critical building block for synthesizing kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and KRAS G12C inhibitors.
However, the synthesis of this compound—often achieved via Suzuki-Miyaura or Negishi cross-coupling—frequently yields complex mixtures containing unreacted starting materials or, more problematically, structural regioisomers. Distinguishing the target 5-substituted isomer from its 3-, 4-, and 6-substituted counterparts is a non-trivial analytical challenge. This guide provides a definitive, self-validating analytical framework to objectively differentiate these isomers based on their spectroscopic and chromatographic performance.
The Mechanistic Causality of Isomeric Differences
To effectively separate and identify these isomers, we must first understand why they behave differently in analytical instruments.
The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via both inductive and resonance effects. The chlorine atom at the C2 position exerts a dual effect: it withdraws electron density inductively but donates electron density via resonance. This push-pull dynamic creates distinct microenvironments at the C3, C4, C5, and C6 positions [1].
When a pyrrolidine ring is attached to these different positions, the resulting isomers exhibit:
-
Distinct NMR Chemical Shifts & J-Couplings: The spatial arrangement of the remaining pyridine protons dictates their spin-spin coupling constants (
ortho, meta). -
Differential Steric Hindrance: In the 2-chloro-3-(pyrrolidin-3-yl)pyridine isomer, the bulky pyrrolidine ring is adjacent to the chlorine atom. This steric clash alters the molecule's 3D conformation, impacting its interaction with stationary phases in liquid chromatography and lowering the activation energy required for fragmentation in mass spectrometry.
Analytical Strategy & Experimental Workflows
To achieve absolute structural certainty, a dual-orthogonal approach utilizing High-Resolution LC-MS/MS and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Analytical workflow for distinguishing 2-chloro-x-(pyrrolidin-3-yl)pyridine isomers.
Protocol A: Self-Validating NMR Spectroscopy
1D
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of DMSO-
. The use of DMSO is preferred over CDCl as it disrupts intermolecular hydrogen bonding of the basic pyrrolidine nitrogen, sharpening the signals. -
Acquisition: Acquire a standard
H spectrum (400 or 500 MHz, 16 scans) and a C spectrum (100 or 125 MHz, 1024 scans). -
2D Correlation: Run an HMBC sequence optimized for long-range couplings (
Hz). -
Causality Check: Locate the multiplet corresponding to the pyrrolidine C3' proton (
~3.2 - 3.5 ppm). In the HMBC spectrum, this proton will show strong correlations to the adjacent pyridine carbons.
Key HMBC NMR correlations confirming the 5-position linkage on the pyridine ring.
Protocol B: LC-MS/MS and In-Source Fragmentation
Mass spectrometry provides orthogonal validation. Because all isomers share the exact same mass (
Recent studies on pyrrolidine-containing scaffolds demonstrate that the basic pyrrolidine moiety preferentially sequesters the proton during Electrospray Ionization (ESI) [3]. Upon fragmentation, the dominant pathway is the neutral loss of the pyrrolidine ring or internal ring cleavage.
Step-by-Step Methodology:
-
Chromatography: Inject 1 µL of sample (1 µg/mL) onto a UPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 50 mm).
-
Gradient: Run a steep gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The acidic mobile phase ensures the pyrrolidine nitrogen is fully protonated, standardizing the interaction with the stationary phase.
-
MS/MS Acquisition: Operate in ESI+ mode. Isolate the precursor ion
183.07. Apply a Collision Energy (CE) ramp from 15 to 45 eV. -
Causality Check: The 2-chloro-3-substituted isomer will elute earlier than the 5-substituted isomer due to the steric clash between the pyrrolidine and the chlorine atom, which prevents the molecule from adopting a planar conformation, thereby reducing its hydrophobic interaction with the C18 chains. Furthermore, this steric strain lowers the energy threshold required to cleave the C-C bond between the rings.
Comparative Data Summary
The following tables summarize the objective performance and analytical fingerprints of the target compound versus its primary structural isomers.
Table 1: H NMR Diagnostic Aromatic Peaks (in DMSO- )
| Isomer | Pyridine Substitution | Diagnostic | Structural Causality |
| Target | 2-Chloro-5-substituted | H3: d ( | The |
| Isomer A | 2-Chloro-3-substituted | H4: dd ( | Three adjacent protons result in a classic AMX spin system with distinct ortho and meta couplings. |
| Isomer B | 2-Chloro-4-substituted | H3: d ( | The isolated H3 proton only shows a weak meta coupling to H5. |
| Isomer C | 2-Chloro-6-substituted | H3: d ( | Symmetrical-like coupling (AB2 system) due to the central H4 proton coupling equally to H3 and H5. |
Table 2: LC-MS/MS Chromatographic and Fragmentation Behavior
| Compound | Relative UPLC Retention Time | Primary MS/MS Fragments ( | Fragmentation Threshold (CE) |
| 2-Chloro-5-substituted | Baseline (Reference) | 112.0 (Loss of pyrrolidine)148.0 (Ring opening) | High (~30 eV) - Unhindered C-C bond |
| 2-Chloro-3-substituted | Early (-0.4 min) | 112.0 (Loss of pyrrolidine) | Low (~20 eV) - Steric strain from Cl |
| 2-Chloro-4-substituted | Similar to Baseline | 112.0, 154.0 | High (~30 eV) |
| 2-Chloro-6-substituted | Late (+0.3 min) | 112.0, 148.0 | High (~30 eV) |
Note: Retention times are relative to a standard 5-95% MeCN gradient on a C18 column. Absolute times will vary by instrument dead volume.
Conclusion
Differentiating 2-Chloro-5-(pyrrolidin-3-yl)pyridine from its structural isomers cannot be reliably achieved by mass alone. A robust, self-validating analytical workflow requires the integration of
References
-
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11.[Link]
-
Kurpik, G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 14019-14029.[Link]
-
American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[Link]
Validating assay sensitivity for 2-Chloro-5-(pyrrolidin-3-yl)pyridine detection
An in-depth methodological guide for analytical scientists and pharmacologists evaluating assay modalities for pyrrolidinyl-pyridine derivatives.
Executive Summary
2-Chloro-5-(pyrrolidin-3-yl)pyridine (CAS 174789-86-7) is a critical chemical intermediate and a potent pharmacophore frequently utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands[1]. Because the pyrrolidinyl-pyridine motif drives binding affinity at α4β2 and α7 nAChR subtypes, accurately quantifying this compound is essential for pharmacokinetic (PK) profiling, receptor occupancy assays, and metabolic stability studies[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the dominant analytical modalities used for detecting this compound. We will dissect the causality behind specific chromatographic choices, evaluate comparative performance data, and outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for sub-nanogram sensitivity.
Section 1: Objective Comparison of Analytical Modalities
Detecting 2-Chloro-5-(pyrrolidin-3-yl)pyridine presents specific analytical challenges. The molecule possesses a basic secondary amine within the pyrrolidine ring (pKa ~9.5) and a halogenated pyridine ring. This dual nature makes it highly susceptible to secondary interactions with stationary phases, leading to peak tailing in chromatography.
To select the appropriate assay, researchers must weigh sensitivity requirements against throughput and sample complexity. Below is an objective comparison of the three primary analytical platforms.
Table 1: Performance Metrics & Modality Comparison
| Analytical Parameter | LC-MS/MS (ESI+) | HPLC-UV (254 nm) | GC-MS (Derivatized) |
| Primary Application | PK/PD, Trace Analysis, Receptor Occupancy | Bulk Purity, Intermediate Synthesis Validation | Volatile Metabolites, Impurity Profiling |
| Limit of Detection (LOD) | 0.5 ng/mL | 100 ng/mL | 5 ng/mL |
| Linear Dynamic Range | 1.0 – 1000 ng/mL | 0.5 – 50 µg/mL | 10 – 500 ng/mL |
| Sample Prep Complexity | Low (Protein Precipitation) | Low (Dilute & Shoot) | High (TFAA Derivatization) |
| Specificity | Very High (MRM Transitions) | Moderate (Chromophore Absorbance) | High (Mass Fragmentation) |
| Throughput | ~3 minutes per sample | ~10 minutes per sample | ~20 minutes per sample |
Verdict: While HPLC-UV is sufficient for bulk synthetic validation, LC-MS/MS is the undisputed gold standard for biological matrices due to its superior sensitivity and ability to bypass extensive sample cleanup[3]. GC-MS is viable but requires tedious derivatization of the secondary amine to prevent thermal degradation and improve volatility.
Section 2: Biological Context & Target Pathway
To understand why high-sensitivity detection is required, we must look at the biological target. Compounds containing the 2-Chloro-5-(pyrrolidin-3-yl)pyridine scaffold typically act as agonists or positive allosteric modulators at nAChRs. Because these receptors are located in the central nervous system (CNS), drug candidates must cross the blood-brain barrier, resulting in low systemic and localized concentrations that demand highly sensitive LC-MS/MS assays[2].
Fig 1: Downstream signaling pathway initiated by pyrrolidinyl-pyridine nAChR ligands.
Section 3: Optimized LC-MS/MS Methodology
The following protocol details a self-validating LC-MS/MS workflow for the trace detection of 2-Chloro-5-(pyrrolidin-3-yl)pyridine in plasma. Every step is engineered with specific causality to mitigate matrix effects and ensure reproducibility.
Fig 2: LC-MS/MS bioanalytical workflow for 2-Chloro-5-(pyrrolidin-3-yl)pyridine detection.
Step-by-Step Protocol & Causality
Step 1: Sample Preparation (Protein Precipitation)
-
Procedure: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 150 µL of ice-cold 100% Acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Causality: The 3:1 organic-to-aqueous ratio aggressively disrupts the hydration shells of plasma proteins, causing immediate precipitation. Using cold acetonitrile minimizes the thermal degradation of the analyte. The SIL-IS is critical; it co-elutes with the analyte to correct for any ion suppression caused by residual matrix lipids.
Step 2: Chromatographic Separation
-
Procedure: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) featuring polar end-capping.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
-
Causality: The pyrrolidine nitrogen is highly basic. If standard silica is used, the amine will interact with free silanol groups, causing severe peak tailing. Polar end-capping physically blocks these silanols. Furthermore, 0.1% Formic Acid lowers the mobile phase pH to ~2.7, ensuring the basic nitrogen is fully protonated (
). This guarantees a single, sharp chromatographic peak and maximizes ionization efficiency.
Step 3: Mass Spectrometric Detection (MRM)
-
Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 183.1 → 148.1 .
-
Causality: The parent mass (
) of 2-Chloro-5-(pyrrolidin-3-yl)pyridine is 183.1 m/z. Applying collision energy (CE ~20 eV) induces the cleavage of the chlorine atom, yielding a stable product ion at 148.1 m/z. This specific fragmentation pathway filters out background biological noise, granting the assay its sub-nanogram sensitivity.
Step 4: Self-Validation (System Suitability)
-
Procedure: Immediately following the Upper Limit of Quantification (ULOQ) standard, inject a "Zero Blank" (matrix + IS) followed by a "Double Blank" (matrix only).
-
Causality: A self-validating system must prove its own integrity. If the Zero Blank shows a peak at the analyte's retention time, it indicates column carryover or autosampler contamination. The Double Blank verifies that the SIL-IS itself does not contain unlabeled analyte impurities, ensuring the quantitative accuracy of the standard curve.
References
-
Nirogi, R., et al. "Rat thalamic α₄β₂ neuronal nicotinic acetylcholine receptor occupancy assay using LC-MS/MS". Journal of Pharmacological and Toxicological Methods, 2012. Available at:[Link]
-
Deuther-Conrad, W., et al. "LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors". Molecules (MDPI), 2016. Available at:[Link]
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Safety Operating Guide
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
Executive Summary
Handling and disposing of specialized pharmaceutical intermediates like 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride requires strict adherence to environmental and operational safety protocols. As a halogenated nitrogen-containing heterocycle in a hydrochloride salt form, this compound presents unique disposal challenges. It cannot be routed through standard non-halogenated waste streams or drain systems due to its aquatic toxicity and the generation of corrosive, toxic gases upon improper degradation[1][2].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, neutralization, and EPA-compliant disposal of this compound.
Chemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. The molecule features three critical structural components that dictate its handling:
-
Halogenated Pyridine Core: The carbon-chlorine bond combined with the pyridine ring makes the molecule recalcitrant to standard biological degradation[2]. Thermal destruction requires high-temperature incineration to prevent the formation of toxic byproducts.
-
Hydrochloride Salt: In aqueous solutions, the compound dissociates to form a highly acidic environment (pH < 2 at high concentrations), classifying it as a corrosive waste hazard under EPA guidelines[3].
-
Secondary Amine (Pyrrolidine): The pyrrolidine moiety can react with nitrosating agents to form potentially carcinogenic nitrosamines, necessitating strict segregation from nitrites and strong oxidizers.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Description | Operational Implication |
| Chemical Class | Halogenated Pyridine HCl Salt | Requires strict segregation into Halogenated Waste streams[1]. |
| Physical State | Solid (Powder/Crystalline) | High risk of dust inhalation; handling must occur in a certified fume hood[4]. |
| Aqueous pH | Acidic (pH < 2) | Corrosive characteristic; mandates in-lab neutralization prior to waste consolidation[3]. |
| Thermal Stability | Combustible / Decomposes | Emits toxic fumes (HCl, NOx, CO) upon thermal decomposition; requires flue gas scrubbing[4]. |
| Environmental | Toxic to aquatic life | Absolute prohibition of drain disposal[2]. |
Step-by-Step Disposal Workflows
Proper disposal relies on a self-validating system of segregation, neutralization, and containment. Because 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride generates acidic aqueous waste, direct addition to a centralized waste carboy without pre-treatment risks lethal gas generation (e.g., hydrogen cyanide or hydrogen sulfide) if incompatible chemicals are present[3].
Workflow for segregation, neutralization, and disposal of halogenated pyridine waste streams.
Protocol A: Solid Waste Disposal
-
Collection: Sweep or scrape all solid residues (including contaminated weighing paper, spatulas, and PPE) into a compatible, sealable High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste - Halogenated Organic Solid (Contains Pyridine Derivatives)" .
-
Storage: Store in a designated satellite accumulation area away from strong oxidizing agents[4].
Protocol B: Aqueous Waste Neutralization & Disposal
-
Initial Assessment: Measure the pH of the aqueous waste containing the hydrochloride salt. It will likely register as highly acidic[3].
-
Neutralization (Causality Step): Slowly add a mild base, such as 5% Sodium Bicarbonate (
) solution, while stirring continuously in a fume hood. Why? This prevents rapid exothermic reactions and safely neutralizes the HCl component. -
Validation: Verify the pH using indicator paper until a stable pH of 6.0–8.0 is achieved.
-
Routing: Once neutralized, transfer the solution to the Halogenated Aqueous Waste carboy.
Protocol C: Organic Solvent Waste
-
Consolidation: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol, DMSO), transfer the solution directly to the Halogenated Organic Waste carboy.
-
Final Destruction: All halogenated waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration equipped with environmental scrubbers to capture
and emissions[1][4].
Emergency Response & Spill Management
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.
Step-by-step emergency spill response and decontamination protocol for halogenated pyridine salts.
Spill Cleanup Methodology
-
Isolation: Evacuate non-essential personnel from the immediate area and maximize fume hood/room ventilation[5].
-
PPE Donning: Responders must wear nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and a NIOSH-approved particulate respirator if solid dust is aerosolized[5][6].
-
Containment & Absorption:
-
For Solids: Gently cover the spill with damp paper towels to prevent dust generation, then carefully sweep into a chemical waste bag[5].
-
For Liquids: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). If the liquid is aqueous, apply a neutralizing agent (e.g., sodium bicarbonate powder) to the spill perimeter first.
-
-
Decontamination: Wash the spill surface thoroughly with soap and water, collecting all rinse water into the aqueous halogenated waste stream[4].
Regulatory Compliance & Documentation
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste generators are legally responsible for the "cradle-to-grave" management of hazardous materials[7].
-
Documentation: Maintain detailed logs of the waste composition. Halogenated pyridines fall under specific EPA tracking requirements due to their environmental persistence[1].
-
Accumulation Limits: Do not exceed satellite accumulation limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) before transferring to the central accumulation area[3].
-
Contractor Verification: Ensure your waste disposal vendor utilizes Chemical Destruction and Carbon Adsorption or high-temperature incineration, as standard landfill disposal is strictly prohibited for halogenated pyridines[1].
References
-
[1] Title: 40 CFR § 721.8675 - Halogenated pyridines. - LII Source: cornell.edu URL: 1
-
[7] Title: Material Safety Data Sheet - Pyridine hydrochloride, 98% Source: coleparmer.com URL: 7
-
[4] Title: SAFETY DATA SHEET: Pyridine hydrochloride Source: fishersci.com URL: 4
-
[3] Title: Hazardous Waste Disposal Procedures Source: mtu.edu URL: 3
-
Title: Material Safety Data Sheet - Pyridine hydrochloride, 98% Source: coleparmer.com URL:
-
[6] Title: SAFETY DATA SHEET: 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride Source: ouhsc.edu URL: 6
-
[2] Title: Degradation of personal care product 2-chloropyrine detected in surface water Source: researchgate.net URL: 2
Sources
- 1. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. mtu.edu [mtu.edu]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
Part 1: Executive Safety Directive
2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride (CAS: 1352586-77-0) is a specialized heterocyclic building block, frequently employed in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors (e.g., Janus kinase pathways).
As an intermediate possessing both a secondary amine (pyrrolidine) and an electrophilic aromatic core (2-chloropyridine), this compound presents a dual-hazard profile :
-
Toxicological: Potential for acute toxicity and respiratory irritation common to pyridine salts.[1]
-
Reactive: The 2-chloro position is susceptible to nucleophilic aromatic substitution (
), making it a potential skin sensitizer (haptenization of skin proteins).
Operational Rule: Treat this substance as a Category 1 Skin Sensitizer and Category 2 Eye Irritant until specific toxicological data proves otherwise. Do not handle on open benchtops.
Part 2: Hazard Identification & Risk Assessment
The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyridines and pyrrolidine salts (e.g., 2-chloro-6-(pyrrolidin-2-yl)pyridine).
| Hazard Class | GHS Category (Inferred) | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption via mucous membranes. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Acidic nature of HCl salt; organic solvent-like defatting. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Corrosive potential of hydrochloride moiety upon contact with moisture. |
| Skin Sensitization | Category 1 | H317: May cause allergic skin reaction | Critical Risk: Electrophilic attack on dermal proteins (cysteine residues). |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Dust inhalation irritates upper respiratory tract. |
Part 3: Personal Protective Equipment (PPE) Matrix
Effective protection requires a "Defense-in-Depth" strategy. Relying solely on a fume hood is insufficient if glove protocols are weak.
Hand Protection (The 2-Layer Protocol)
-
Primary Risk: Permeation of the organic salt in solution; incidental contact with solids.
-
Recommendation: Double-gloving is mandatory for all wet chemistry steps involving this compound.
-
Inner Glove: 4 mil Nitrile (High dexterity).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical barrier).
-
-
Change Schedule: Immediately replace outer gloves upon any splash. Replace both pairs every 2 hours of continuous handling.
Respiratory Protection
-
Solid Handling: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
Outside Containment: If handling outside a hood is unavoidable (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator . Note: N95s offer insufficient protection against chemical vapors if the salt hydrolyzes.
Eye & Body Protection[2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Body: Lab coat (buttoned/snapped to collar) + Chemical-resistant apron if handling >50g or liquid solutions.
Part 4: PPE Selection Workflow (Visualization)
The following decision tree guides the researcher through the correct PPE selection based on the specific operational state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note that "Level 2" is the default recommendation for synthesis operations.
Part 5: Operational Handling Procedures
A. Weighing & Transfer (Critical Step)
This hydrochloride salt is likely hygroscopic .[2] Moisture absorption can cause clumping, leading to inaccurate weighing and increased risk of spatula flicking (aerosol generation).
-
Static Control: Use an anti-static gun on the weighing boat and spatula before contact.
-
Draft Shield: Ensure the balance draft shield is closed during measurement to prevent hood turbulence from blowing the powder.
-
Clean-Up: Wipe the balance area with a damp paper towel (water/methanol) immediately after use to solubilize and remove invisible dust.
B. Reaction Setup
-
Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organics (Hexane, Toluene).
-
Base Neutralization: When using this salt in a reaction (e.g., nucleophilic substitution or coupling), you will likely add a base (TEA, DIPEA, or Carbonate).
-
Caution: The neutralization of the HCl salt is exothermic . Add base slowly at 0°C to room temperature to prevent solvent flashing.
-
C. Waste Disposal
Do not dispose of down the drain.
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with "Chloropyridine Derivative."
-
Liquid Waste:
-
If dissolved in organics: "Halogenated Organic Waste" (due to the Chlorine atom).
-
If aqueous: "Aqueous Toxic Waste" (adjust pH to 6-8 before disposal if protocol allows, otherwise keep as is).
-
Part 6: Emergency Response Protocols
Spill Response (Solid)
-
Evacuate: Clear the immediate area of personnel not wearing PPE.
-
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.
-
Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA filtered).
-
Clean: Wipe the area 3 times with a soap/water solution.
-
Verify: Check for residue using a UV lamp (many pyridines fluoresce) or simple visual inspection.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Hold eyelids open. Seek medical attention (ophthalmologist) due to HCl acidity.
-
Skin Contact: Wash with soap and water for 15 minutes.[4][3] Do not use ethanol (this may enhance transdermal absorption). Monitor for redness (sensitization) for 24-48 hours.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from
-
ChemScene. (2023).[5] Safety Data Sheet: 2-Chloro-6-(pyrrolidin-2-yl)pyridine. Retrieved from
-
National Institutes of Health (NIH). (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: 2-Chloro-5-(trichloromethyl)pyridine. Retrieved from [6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
